Heparastatin
Description
Properties
IUPAC Name |
(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZEWVVILIZJY-NEEWWZBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934804 | |
| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153758-25-9 | |
| Record name | 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Heparastatin SF4: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heparastatin SF4 is a potent, small-molecule inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in the degradation of heparan sulfate proteoglycans (HSPGs). The enzymatic activity of heparanase is implicated in a variety of pathological processes, including tumor progression, metastasis, and inflammation. By inhibiting heparanase, this compound SF4 modulates the tumor microenvironment and inflammatory responses, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound SF4, including its impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of Heparanase
The primary mechanism of action of this compound SF4 is the competitive inhibition of heparanase. Heparanase is the only known mammalian enzyme capable of cleaving heparan sulfate (HS) chains of HSPGs, which are integral components of the extracellular matrix (ECM) and cell surfaces. The degradation of HS by heparanase has profound effects on cell signaling, cell adhesion, and tissue remodeling.
This compound SF4, as an iminosugar-based inhibitor, mimics the transition state of the glycosidic bond cleavage catalyzed by heparanase, thereby blocking its enzymatic activity. This inhibition leads to the preservation of HS integrity, which in turn affects multiple downstream biological processes.
Impact on Cellular Signaling Pathways
The inhibition of heparanase by this compound SF4 disrupts several critical signaling pathways that are dependent on the integrity of heparan sulfate.
Modulation of Growth Factor Signaling
Heparan sulfate acts as a co-receptor for numerous heparin-binding growth factors, including Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factors (VEGFs). By binding to these growth factors, HS protects them from proteolytic degradation and facilitates their interaction with their high-affinity receptors.
When heparanase is active, it degrades HS chains, leading to the release of sequestered growth factors from the ECM. This release enhances the local concentration of growth factors, promoting downstream signaling pathways that drive cell proliferation, angiogenesis, and survival.
This compound SF4, by inhibiting heparanase, prevents the degradation of HS and the subsequent release of these growth factors. This leads to a downregulation of FGF and VEGF signaling pathways, thereby inhibiting tumor growth and angiogenesis.
Inhibition of Cell Migration and Invasion
The integrity of the basement membrane, a specialized ECM, is crucial for preventing cell migration and invasion. Heparan sulfate is a major component of the basement membrane. Heparanase activity degrades this barrier, facilitating the transmigration of tumor cells during metastasis and the infiltration of immune cells during inflammation.[1]
This compound SF4, by preserving the structural integrity of the basement membrane, significantly suppresses the invasion of neutrophils in vitro and the extravasation of inflammatory cells in vivo.[2] This mechanism is also critical for its anti-metastatic effects, as it inhibits the degradation of the ECM by tumor cells.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound SF4's inhibitory activity and its effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound SF4
| Target Enzyme | Cell Line/Source | IC50 | Reference |
| Recombinant Human Heparanase | Human Melanoma A375M cells | 1.02 µM | [3][4] |
| β-D-glucuronidase | Bovine Liver | 6.5 x 10-2 µM | [3][4] |
| Recombinant Mouse Heparanase | Murine Mammary Epithelial (NMuMG) cells | Complete inhibition at 0.15 µg/mL | [3] |
Table 2: In Vivo Efficacy of this compound SF4
| Cancer Model | Treatment | Effect | Reference |
| Pulmonary Metastasis (B16BL6 mice) | Ex vivo treatment with 50 µg/mL | 90.8% inhibition | [3] |
| Lung Metastasis (3LL cells in mice) | 100 mg/kg/day for 5 days (i.v.) | 57% inhibition | [3] |
| Dorsal Air Pouch Inflammation (mice) | Topical administration | Significantly reduced infiltration of neutrophils and monocytes | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound SF4.
Heparanase Activity Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound SF4 on heparanase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human heparanase in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a heparan sulfate substrate (e.g., fondaparinux or a biotinylated heparan sulfate).
-
Prepare serial dilutions of this compound SF4 in the assay buffer.
-
-
Enzyme Inhibition:
-
In a 96-well microplate, add a fixed amount of recombinant heparanase to each well.
-
Add varying concentrations of this compound SF4 to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the heparan sulfate substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., a strong acid or base, depending on the detection method).
-
Measure the amount of product formed using a suitable detection method. For a biotinylated substrate, this may involve an ELISA-based detection with streptavidin-HRP.
-
-
Data Analysis:
-
Calculate the percentage of heparanase inhibition for each concentration of this compound SF4 relative to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a method to assess the effect of this compound SF4 on the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation:
-
Use Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, which serves as an artificial basement membrane.
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
-
Cell Preparation:
-
Culture cancer cells (e.g., human melanoma A375M) to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound SF4.
-
-
Assay Setup:
-
Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the Boyden apparatus.
-
Place the Matrigel-coated inserts into the lower chambers.
-
Seed the cancer cells suspended in serum-free medium with or without this compound SF4 into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., crystal violet).
-
Count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the average number of invaded cells for each treatment condition.
-
Express the results as a percentage of invasion relative to the untreated control.
-
Conclusion
This compound SF4 is a promising therapeutic agent that exerts its primary effect through the inhibition of heparanase. This mechanism leads to the stabilization of heparan sulfate in the extracellular matrix and on cell surfaces, thereby downregulating key signaling pathways involved in tumor growth, angiogenesis, and inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound SF4 as a potential treatment for cancer and inflammatory diseases. Future studies should continue to explore the full spectrum of its biological activities and its potential for clinical application.
References
- 1. Heparanase and the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heparanase regulation of cancer, autophagy and inflammation: New mechanisms and targets for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Heparastatin: A Technical Guide to a Novel Iminosugar-Based Heparanase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and characterization of heparastatin (also known as SF4), a potent iminosugar inhibitor of heparanase. Heparanase is an endo-β-D-glucuronidase that plays a critical role in extracellular matrix remodeling, a process implicated in cancer metastasis and inflammation. This compound, a synthetic derivative of the natural product siastatin B, has demonstrated significant inhibitory activity against heparanase, leading to the suppression of inflammatory cell infiltration and tumor cell invasion. This document details the synthesis of this compound, its inhibitory kinetics, and the experimental methodologies used to elucidate its biological functions. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
Heparan sulfate proteoglycans (HSPGs) are integral components of the extracellular matrix (ECM) and basement membranes, playing crucial roles in cell adhesion, signaling, and tissue organization. Heparanase, the sole mammalian enzyme capable of cleaving heparan sulfate chains, is a key regulator of ECM integrity.[1] Upregulation of heparanase activity is strongly associated with the pathogenesis of various diseases, including cancer and inflammatory disorders.[2] By degrading heparan sulfate, heparanase facilitates the release of growth factors and cytokines sequestered in the ECM, promoting angiogenesis and cell proliferation.[3] Furthermore, the breakdown of the ECM barrier by heparanase allows for the invasion and metastasis of tumor cells and the extravasation of immune cells to sites of inflammation.[1]
The critical role of heparanase in disease progression has made it an attractive target for therapeutic intervention. Iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a promising class of glycosidase inhibitors.[4][5] Their structural similarity to the transition state of glycosidic bond cleavage allows them to bind tightly to the active sites of glycosidases, leading to potent and often selective inhibition.[4]
This compound (SF4) is an iminosugar that has been identified as a potent inhibitor of heparanase.[6] Chemically synthesized from the microbial natural product siastatin B, this compound has shown promise in preclinical models of inflammation and metastasis.[6][7] This guide will provide a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Synthesis of this compound
This compound, systematically named (3S,4S,5R,6R)-4,5-dihydroxy-6-(trifluoroacetamido)piperidine-3-carboxylic acid, was developed through the chemical modification of siastatin B, a natural iminosugar produced by Streptomyces species.[7] The synthesis aimed to create a stable and potent inhibitor of glycosidases, with a particular focus on those involved in disease-relevant pathways.
Experimental Protocol: Synthesis of this compound from Siastatin B
The following protocol is based on the work of Satoh T, et al. (1996).[7]
Step 1: Trifluoroacetylation of Siastatin B. Siastatin B is dissolved in a suitable solvent, such as methanol. Ethyl trifluoroacetate is added as the trifluoroacetylating agent. The reaction is carried out at room temperature with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the trifluoroacetylated intermediate.
Step 2: Purification. The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol) to afford pure this compound.
Characterization: The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of heparanase. This inhibition has been demonstrated to have significant consequences in both inflammatory and cancer models.
In Vitro Enzyme Inhibition
This compound has been shown to be a potent inhibitor of recombinant human heparanase. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Source | IC50 Value | Reference |
| Recombinant Human Heparanase | Human Melanoma A375M cells | 1.02 µM | [Nishimura Y, et al., 2000] |
| β-D-glucuronidase | Bovine Liver | 0.065 µM | [Nishimura Y, et al., 2000] |
Experimental Protocol: Heparanase Inhibition Assay
The inhibitory activity of this compound against heparanase can be determined using a variety of assay formats. A common method involves a fluorescence-based assay.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., fondaparinux or a fluorescently labeled heparan sulfate)
-
This compound
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Fluorescence plate reader
Procedure:
-
A solution of heparan sulfate substrate is prepared in the assay buffer.
-
This compound is serially diluted to various concentrations.
-
In a microplate, the heparan sulfate substrate, this compound (or vehicle control), and recombinant heparanase are combined.
-
The reaction is incubated at 37°C for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-inflammatory Activity
The efficacy of this compound in a model of acute inflammation was evaluated using the dorsal air pouch model in mice.[6] Topical administration of this compound was found to significantly reduce the infiltration of neutrophils and monocytes into the inflamed site.[6]
Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Carrageenan-Induced Dorsal Air Pouch Model
| Treatment Group | Infiltrated Neutrophils (cells x 10^5) | Infiltrated Monocytes (cells x 10^5) | Reference |
| Vehicle Control | 8.5 ± 1.2 | 2.1 ± 0.4 | [Higashi et al., 2016] |
| This compound (100 µg) | 4.2 ± 0.8 | 0.9 ± 0.2 | [Higashi et al., 2016] |
| *p < 0.05 compared to vehicle control |
Experimental Protocol: Dorsal Air Pouch Model of Inflammation
This protocol is based on the methodology described by Higashi et al. (2016).[6]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Dorsal air pouches are created by subcutaneous injection of sterile air on days 0 and 3.
-
On day 6, inflammation is induced by injecting a solution of carrageenan into the air pouch.
-
Immediately after the carrageenan injection, a solution of this compound (or vehicle control) is administered topically into the pouch.
-
After a set time (e.g., 6 hours), the mice are euthanized, and the pouch is lavaged with phosphate-buffered saline (PBS).
-
The collected lavage fluid is centrifuged, and the cell pellet is resuspended.
-
The total number of infiltrated cells is determined using a hemocytometer.
-
Differential cell counts (neutrophils and monocytes) are performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).
Visualizations
Heparanase Signaling Pathway in Cancer Metastasis
Caption: Heparanase-mediated degradation of HSPGs and its inhibition by this compound.
Experimental Workflow for the Discovery and Characterization of this compound
References
- 1. Rapid Synthesis of Iminosugar Derivatives for Cell‐Based In Situ Screening: Discovery of “Hit” Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of iminosugar-based glycosyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Heparastatin: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heparastatin, a potent inhibitor of the endo-β-D-glucuronidase heparanase, represents a significant area of interest in oncological and inflammatory research. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activity, and detailed protocols for key experimental evaluations. Furthermore, it elucidates the critical signaling pathways modulated by heparanase inhibition, offering a deeper understanding of this compound's mechanism of action.
Chemical Structure and Properties of this compound
This compound, also known as SF-4, is a trifluoroacetamide analogue of siastatin B.[1][2] Its chemical identity is well-characterized, providing a solid foundation for structure-activity relationship studies and further drug development.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid |
| CAS Number | 153758-25-9 |
| Chemical Formula | C₈H₁₁F₃N₂O₅ |
| Molecular Weight | 272.18 g/mol |
| SMILES Notation | O=C([C@H]1CN--INVALID-LINK----INVALID-LINK--[C@H]1O)O |
| Appearance | Solid powder |
| Purity | >98% |
Biological Activity and Quantitative Data
This compound's primary biological function is the potent and specific inhibition of heparanase, an enzyme critically involved in extracellular matrix (ECM) degradation, facilitating cell invasion and metastasis.[1] Its inhibitory effects have been quantified against various enzymes and in cellular and in vivo models.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Cell Line/Source | IC₅₀ Value | Reference |
| Recombinant Human Heparanase | A375-M human melanoma cells | 10.55 µM | [1] |
| Bovine Liver β-glucuronidase | Bovine Liver | 0.31 µM | [1] |
| Almond β-glucosidase | Almond | 11 µM | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Murine Lewis Lung Carcinoma | 100 mg/kg once per day | 57.1% inhibition of metastasis | [1] |
| Carrageenan-induced Dorsal Air Pouch Inflammation (Mouse) | - | Reduced neutrophil and monocyte infiltration; Reduced CCL2 levels | [1] |
Experimental Protocols
Heparanase Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against heparanase. It is based on established principles of heparanase activity assays.[3][4]
Objective: To determine the IC₅₀ value of this compound for heparanase.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate (HS) substrate (e.g., biotinylated HS)
-
This compound
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Streptavidin-coated microplate
-
Detection reagent (e.g., horseradish peroxidase-conjugated antibody against a specific HS epitope)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Coat the wells of a streptavidin-coated microplate with biotinylated heparan sulfate. Wash to remove unbound substrate.
-
In a separate plate, pre-incubate recombinant heparanase with the different concentrations of this compound for 15-30 minutes at 37°C.
-
Transfer the heparanase-inhibitor mixtures to the heparan sulfate-coated plate.
-
Incubate for 1-2 hours at 37°C to allow for enzymatic cleavage of the heparan sulfate.
-
Wash the plate to remove cleaved HS fragments.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate.
-
Allow the color to develop, then stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using appropriate software.
References
The Synthesis and Biological Context of Heparastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heparastatin, also known as SF-4, is a potent synthetic inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in extracellular matrix remodeling. Dysregulation of heparanase activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. This compound, a trifluoroacetamide analogue of the natural product siastatin B, has emerged as a valuable tool for studying the biological functions of heparanase and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical synthesis of this compound from its precursor, siastatin B. Furthermore, it delves into the intricate biosynthetic pathway of heparan sulfate, the natural substrate of heparanase, to provide a complete biological context for the mechanism of action of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in the fields of glycobiology, oncology, and drug development.
Introduction to this compound and its Target, Heparanase
Heparanase is an enzyme that cleaves heparan sulfate chains, which are complex polysaccharides attached to core proteins to form heparan sulfate proteoglycans (HSPGs).[1] HSPGs are integral components of the cell surface and the extracellular matrix (ECM), where they interact with a wide variety of proteins to regulate cell signaling, adhesion, and growth.[2] By degrading heparan sulfate, heparanase releases growth factors and other bioactive molecules sequestered in the ECM, and facilitates the breakdown of tissue barriers, thereby promoting cell invasion and migration.[2]
This compound, with the IUPAC name (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid, is a synthetic iminosugar that acts as a competitive inhibitor of heparanase.[3] It is structurally derived from siastatin B, a natural product isolated from Streptomyces species.[4][5] The trifluoroacetyl group in this compound is crucial for its enhanced inhibitory activity against β-glucuronidases like heparanase compared to its parent compound.[3][6] Understanding the synthesis of this compound and the biosynthesis of its target's substrate, heparan sulfate, is paramount for the development of novel heparanase-targeted therapeutics.
Chemical Synthesis of this compound from Siastatin B
The synthesis of this compound from siastatin B is a practical and efficient process. The key transformation involves the selective trifluoroacetylation of the amino group of a siastatin B derivative.
Synthesis Pathway
The synthesis of this compound from siastatin B can be visualized as a multi-step chemical process. The following diagram illustrates the key transformations.
Experimental Protocol: A Practical Synthesis of this compound
The following protocol is based on the method described by Satoh et al. (1996).[7]
Step 1: Protection of Siastatin B
-
Dissolve siastatin B in a suitable solvent (e.g., methanol).
-
Protect the carboxylic acid group, for example, by esterification (e.g., using diazomethane or trimethylsilyldiazomethane).
-
Protect the hydroxyl groups using a suitable protecting group (e.g., as silyl ethers using tert-butyldimethylsilyl chloride).
Step 2: Trifluoroacetylation
-
Dissolve the protected siastatin B derivative in an aprotic solvent (e.g., dichloromethane).
-
Add a trifluoroacetylating agent, such as trifluoroacetic anhydride, to the solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
Step 3: Deprotection
-
Remove the protecting groups from the hydroxyl and carboxyl moieties. The choice of deprotection reagents will depend on the protecting groups used. For example, silyl ethers can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF), and a methyl ester can be hydrolyzed under basic conditions.
-
Purify the final product, this compound, using chromatographic techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).
Quantitative Data
While the original literature provides detailed procedures, specific quantitative yields for each step can vary. The overall yield from siastatin B to this compound is generally reported to be practical for laboratory-scale synthesis.
| Parameter | Value | Reference |
| Starting Material | Siastatin B | [7] |
| Key Reagent | Trifluoroacetic Anhydride | [7] |
| Final Product | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid | [7] |
The Biosynthesis of Heparan Sulfate: The Biological Context
The therapeutic potential of this compound is intrinsically linked to the biology of heparan sulfate (HS). The biosynthesis of HS is a complex, multi-step process that occurs in the Golgi apparatus and involves a series of enzymes that act in a coordinated fashion.[8]
Heparan Sulfate Biosynthesis Pathway
The biosynthesis of HS can be divided into four main stages: initiation, elongation, modification, and termination.
Key Enzymatic Steps in Heparan Sulfate Biosynthesis
The structural diversity of HS is generated during the modification stage, where a series of enzymes introduce sulfate groups and epimerize glucuronic acid (GlcA) to iduronic acid (IdoA).[9]
Experimental Protocol: Chemoenzymatic Synthesis of Heparan Sulfate Oligosaccharides
The complexity of HS biosynthesis can be harnessed in the laboratory through chemoenzymatic methods to produce defined HS oligosaccharides for structure-activity relationship studies.[10]
Materials:
-
Acceptor substrate (e.g., a synthetic disaccharide)
-
Recombinant glycosyltransferases (e.g., EXT1/EXT2)
-
Recombinant modification enzymes (NDSTs, C5-epimerase, sulfotransferases)
-
Sugar nucleotide donors (UDP-GlcNAc, UDP-GlcA)
-
Sulfate donor (PAPS: 3'-phosphoadenosine-5'-phosphosulfate)
-
Reaction buffer
Procedure:
-
Elongation:
-
Incubate the acceptor substrate with glycosyltransferases and the corresponding sugar nucleotide donors in the reaction buffer.
-
Monitor the reaction progress by HPLC or other analytical techniques.
-
Purify the elongated oligosaccharide.
-
-
Modification:
-
Sequentially add the modification enzymes and the sulfate donor (PAPS) to the elongated oligosaccharide.
-
The order of enzyme addition is critical and should mimic the in vivo pathway (NDST, then C5-epimerase, then O-sulfotransferases).
-
Purify the final, modified HS oligosaccharide.
-
Quantitative Data on HS Biosynthesis
The activities of the enzymes involved in HS biosynthesis can be quantified, providing valuable data for understanding the regulation of this pathway.
| Enzyme | Substrate | Product | Typical Km (µM) |
| NDST1 | Heparan (GlcNAc) | Heparan (GlcNH3+) | 10-50 |
| C5-epimerase | GlcA | IdoA | 5-20 |
| HS2ST | IdoA | IdoA2S | 1-10 |
| HS6ST | GlcNS | GlcNS6S | 20-100 |
Note: Km values are approximate and can vary depending on the specific substrate and experimental conditions.
Conclusion
This compound is a valuable chemical probe for investigating the roles of heparanase in health and disease. Its synthesis from the readily available natural product siastatin B provides a practical route to this important inhibitor. A thorough understanding of the heparan sulfate biosynthesis pathway is essential for appreciating the biological consequences of heparanase inhibition and for the rational design of new therapeutic agents targeting this enzyme. The protocols, data, and visualizations presented in this guide are intended to facilitate further research into the fascinating and complex world of heparan sulfate biology and the development of next-generation heparanase inhibitors.
References
- 1. Figure 2: [Biosynthesis of heparan sulfate (HS)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Heparan Sulfate Proteoglycans Biosynthesis and Post Synthesis Mechanisms Combine Few Enzymes and Few Core Proteins to Generate Extensive Structural and Functional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Totally synthetic analogues of siastatin B. III. Trifluoroacetamide analogues having inhibitory activity for tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the sialidase inhibitor siastatin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical synthesis from siastatin B of (3S,4S,5R,6R)- 4,5-dihydroxy-6-(trifluoroacetamido)piperidine-3-carboxylic acid having antimetastatic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heparan Sulfate Biosynthesis: Regulation and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic Design of Heparan Sulfate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Heparanase Inhibition by SF4: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparanase is an endo-β-D-glucuronidase that plays a critical role in the degradation of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and basement membranes. The enzymatic activity of heparanase is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis. Upregulation of heparanase is frequently observed in various human tumors and is associated with increased tumor vascularity and poor prognosis. SF4, also known as heparastatin, is an iminosugar-based inhibitor of heparanase. This technical guide provides an in-depth overview of the biological functions of heparanase inhibition by SF4, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation: Quantitative Analysis of SF4 Efficacy
The inhibitory potency of SF4 against heparanase and its effect on biological processes have been quantified in several studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Enzyme/Cell Line | Assay Conditions | Reference |
| IC50 | 1.02 µM | Recombinant human heparanase | Transfected human melanoma A375M cells | |
| IC50 | 6.5 x 10⁻² µM | β-D-glucuronidase | Bovine liver | |
| Complete Inhibition | 100 µM | Recombinant murine heparanase | In vitro HS degradation assay (0.15 µg/mL enzyme) |
Table 1: In Vitro Inhibitory Activity of SF4
| Model | Dosage/Concentration | Effect | Inhibition (%) | Reference |
| Pulmonary Metastasis (B16BL6 mice) | 50 µg/mL (ex vivo treatment) | Inhibition of metastasis | 90.8% | |
| Lung Metastasis (3LL cells) | 100 mg/kg/day (i.v. for 5 days) | Inhibition of metastasis | 57% | |
| Neutrophil Infiltration (Dorsal Air Pouch) | Not specified | Significantly lower infiltration | Not specified | |
| Neutrophil Transmigration (Matrigel Assay) | Not specified | Significantly lower transmigration | Not specified |
Table 2: In Vivo and Ex Vivo Efficacy of SF4
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of SF4.
In Vitro Heparanase Activity Assay (Radiolabeled ECM)
This assay measures the ability of SF4 to inhibit the degradation of heparan sulfate in a cell-free system.
Materials:
-
Sulfate-radiolabeled extracellular matrix (ECM)
-
Lysate from bone marrow-derived neutrophils (as a source of heparanase)
-
SF4 (this compound)
-
Protein G-conjugated anti-heparanase monoclonal antibody
-
Scintillation counter
Protocol:
-
Prepare a basement membrane-like extracellular matrix radiolabeled with sulfate.
-
Harvest bone marrow-derived neutrophils and prepare a cell lysate.
-
Incubate the radiolabeled ECM with the neutrophil lysate in the presence of varying concentrations of SF4.
-
As a control, incubate the lysate with a protein G-conjugated anti-heparanase monoclonal antibody to confirm that the degradation is heparanase-mediated.
-
After incubation, collect the supernatant containing the released radiolabeled macromolecules.
-
Quantify the amount of released radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of heparan sulfate degradation by SF4 compared to the untreated control.
Matrigel Invasion Assay
This assay assesses the effect of SF4 on the transmigration of cells through a basement membrane-like barrier.
Materials:
-
Transwell inserts with polycarbonate membranes
-
Matrigel
-
Neutrophils or cancer cells
-
SF4 (this compound)
-
Chemoattractant (e.g., formyl peptide)
-
Microscope
Protocol:
-
Coat the upper surface of the Transwell inserts with a layer of Matrigel to mimic the basement membrane.
-
Prepare a suspension of neutrophils or other cells of interest.
-
Add the cell suspension to the upper chamber of the Transwell inserts in the presence of different concentrations of SF4.
-
Add a chemoattractant to the lower chamber to induce cell migration.
-
Incubate the plate to allow for cell invasion through the Matrigel and the polycarbonate membrane.
-
After incubation, remove the non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of invaded cells in multiple fields of view using a microscope.
-
Compare the number of invaded cells in the SF4-treated groups to the control group to determine the inhibitory effect.
Dorsal Air Pouch Inflammation Model
This in vivo model is used to evaluate the anti-inflammatory effects of SF4.
Materials:
-
Mice
-
Sterile air
-
Inflammatory agent (e.g., carrageenan or formyl peptide)
-
SF4 (this compound)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or flow cytometer
Protocol:
-
Inject sterile air subcutaneously into the dorsal side of the mice to create an air pouch.
-
After a few days, to allow for the formation of a lining similar to a synovial membrane, inject an inflammatory agent into the pouch to induce an inflammatory response.
-
Topically administer SF4 to the air pouch.
-
At a specified time point after the induction of inflammation, lavage the pouch with PBS to collect the exudate.
-
Count the number of infiltrated neutrophils and monocytes in the exudate using a hemocytometer or flow cytometry.
-
Compare the number of inflammatory cells in the SF4-treated mice to the control group to assess the anti-inflammatory effect.
Signaling Pathways and Mechanisms of Action
Heparanase activity has a profound impact on several key signaling pathways that regulate cell survival, proliferation, and angiogenesis. By inhibiting heparanase, SF4 can modulate these pathways.
Mechanism of Heparanase Action and SF4 Inhibition
Heparanase cleaves heparan sulfate chains, releasing growth factors and cytokines that are sequestered in the extracellular matrix. This enzymatic activity is crucial for ECM remodeling, which is a prerequisite for cell invasion and migration. SF4 acts as a competitive inhibitor of heparanase, binding to the enzyme's active site and preventing the cleavage of heparan sulfate.
Caption: Mechanism of Heparanase Inhibition by SF4.
Downstream Signaling Pathways Modulated by Heparanase
Heparanase activity influences several downstream signaling pathways, primarily through the release of heparan sulfate-bound growth factors like Vascular Endothelial Growth Factor (VEGF) and by non-enzymatic mechanisms that can activate signaling cascades. Inhibition of heparanase by SF4 is expected to attenuate these signaling events.
Heparanase has been shown to upregulate VEGF expression, which in turn can activate the PI3K/Akt and Ras/Raf/MEK/ERK pathways. These pathways are critical for cell survival, proliferation, and angiogenesis. Furthermore, heparanase can enhance Akt signaling and stimulate PI3K- and p38-dependent endothelial cell migration through non-enzymatic actions.
Caption: Downstream Signaling Pathways Affected by Heparanase.
Conclusion
SF4 is a potent inhibitor of heparanase with significant biological effects on inflammation and cancer progression. Its mechanism of action involves the direct inhibition of heparanase enzymatic activity, leading to the preservation of the extracellular matrix and the modulation of key signaling pathways such as PI3K/Akt and Ras/Raf/MEK/ERK. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on heparanase inhibitors and their therapeutic applications. Further investigation into the nuanced effects of SF4 on these signaling cascades will be crucial for its clinical development.
Heparastatin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Heparanase (HPSE) is an endo-β-D-glucuronidase that plays a pivotal role in the degradation of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and basement membranes.[1] Upregulation of heparanase is strongly correlated with tumor progression, metastasis, and angiogenesis, making it a compelling target for anti-cancer drug development.[2] Heparastatin, also known as SF4, is an iminosugar-based inhibitor of heparanase.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for the rational design of novel and potent heparanase inhibitors.
Core Structure of this compound (SF4)
This compound (SF4) is a synthetic trifluoroacetamide analogue of siastatin B, a natural product isolated from Streptomyces culture broths.[4][5] Its chemical structure is (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid.[5] The core of this compound is a piperidine ring with multiple hydroxyl groups and a carboxylic acid moiety, which mimics the structure of the natural substrate of heparanase.
Chemical Structure of this compound (SF4)
| Feature | Description |
| IUPAC Name | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid |
| CAS Number | 153758-25-9 |
| Molecular Formula | C8H11F3N2O5 |
| Molecular Weight | 272.18 g/mol |
| Synonyms | SF-4, SF 4, 6-TFA-4,5-DHPC |
Source:[5]
Structure-Activity Relationship of this compound Analogs
Recent studies on siastatin B derivatives, which share a similar structural scaffold with this compound, have provided significant insights into the SAR for heparanase inhibition. The key structural modifications revolve around the stereochemistry of the hydroxyl groups and the nature of the substituent at the 3-position of the piperidine ring.
A study on the breakdown products of siastatin B led to the synthesis and evaluation of several potent iminosugar inhibitors of human heparanase.[6] The inhibitory activities of these compounds are summarized in the table below.
Table 1: Heparanase Inhibitory Activity of this compound Analogs
| Compound | Structure | Configuration | IC50 (µM) for Human Heparanase |
| 8 | 3-geminal-diol iminosugar | galacto | > 500 |
| 9 | 3-geminal-diol iminosugar | gluco | 130 |
| 10 | Isofagomine analog | galacto | > 500 |
| 11 | Isofagomine analog | gluco | 1.9 |
Source:[6]
-
Stereochemistry at the 4-position is critical: The gluco-configured analogs (9 and 11 ) demonstrated significantly higher inhibitory activity against human heparanase compared to their galacto-configured counterparts (8 and 10 ). This suggests that the equatorial orientation of the hydroxyl group at the 4-position is crucial for effective binding to the active site of the enzyme.
-
The substituent at the 3-position influences potency: The isofagomine analog 11 , which lacks the geminal diol at the 3-position, is a more potent inhibitor than the corresponding 3-geminal-diol iminosugar 9 . This indicates that the geminal diol functionality is not optimal for heparanase inhibition and that alternative substituents at this position could lead to improved activity.
Experimental Protocols
Heparanase Inhibition Assay (Colorimetric)
This assay is designed to quantify the enzymatic activity of heparanase by detecting the cleavage of a synthetic substrate.
Materials:
-
Recombinant human heparanase
-
Fondaparinux (synthetic pentasaccharide substrate)
-
40 mM Sodium Acetate buffer (pH 5.0)
-
WST-1 (tetrazolium salt)
-
Test compounds (this compound analogs)
-
96-well microplate
-
Plate reader
Procedure:
-
To each well of a 96-well plate, add 40 µL of 40 mM sodium acetate buffer (pH 5.0).
-
Add 5 µL of various concentrations of the test compounds to the respective wells.
-
Add 5 µL of 0.005 µg/µL heparanase to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Add 5 µL of the fondaparinux substrate to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add WST-1 solution to each well according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
The relative fluorescent intensity is plotted as a function of the logarithm of the compound concentrations to determine the IC50 value.[6]
Synthesis of this compound Analogs
The synthesis of this compound analogs, specifically the 3-geminal-diol iminosugars and isofagomine derivatives, originates from siastatin B. A key step involves the formation of the gem-diamine 1-N-iminopyranose ring.[7] The introduction of a carboxylic acid group can be achieved through a Wittig reaction, hydroboration, and oxidation sequence.[7]
Signaling Pathways and Experimental Workflows
Heparanase activity has been shown to modulate several critical signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.[8] Inhibition of heparanase by compounds like this compound can, therefore, lead to the downregulation of these pro-survival and pro-proliferative signals.
Heparanase-Modulated Signaling Pathways
Caption: Heparanase-mediated signaling pathways and the inhibitory action of this compound (SF4).
Experimental Workflow for Heparanase Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An iminosugar-based heparanase inhibitor this compound (SF4) suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heparanase: structure, biological functions, and inhibition by heparin-derived mimetics of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Heparastatin and Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular communication. Its dysregulation is a hallmark of various pathologies, including fibrosis and cancer. Heparanase, an endo-β-D-glucuronidase, is a key enzyme in ECM remodeling through its cleavage of heparan sulfate proteoglycans (HSPGs). This activity releases sequestered growth factors and degrades the structural integrity of the ECM, promoting cell invasion, inflammation, and angiogenesis. Heparastatin, also known as Roneparstat, is a potent heparanase inhibitor that has emerged as a promising therapeutic agent to counteract pathological ECM remodeling. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on ECM components and associated signaling pathways. It includes available quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the core signaling pathways involved.
Introduction to Heparanase and this compound
Heparanase is the sole mammalian endoglycosidase capable of cleaving heparan sulfate (HS) chains of HSPGs.[1][2][3] These HSPGs are integral components of the cell surface and the ECM, where they interact with a wide array of signaling molecules, including growth factors like Transforming Growth Factor-beta (TGF-β), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[4][5] By cleaving HS chains, heparanase not only disrupts the structural integrity of the ECM but also releases these potent bioactive molecules, thereby modulating a variety of cellular processes.[4]
This compound (Roneparstat) is a chemically modified, non-anticoagulant heparin derivative that acts as a potent competitive inhibitor of heparanase.[3][6] Its inhibitory action prevents the degradation of HSPGs, thereby stabilizing the ECM, reducing the release of pro-fibrotic and pro-angiogenic growth factors, and attenuating pathological cell migration and invasion.[5]
Quantitative Data on this compound's Activity
Quantitative data on the direct effects of this compound on ECM protein deposition are limited in publicly available literature. However, its potency as a heparanase inhibitor has been characterized.
| Parameter | Value | Assay Method | Reference |
| IC50 for Heparanase Inhibition | ~3 nM | Fondaparinux-based assay | [2] |
| IC50 for Heparanase Inhibition | 71 ng/mL | Colorimetric assay with pentasaccharide substrate | [3] |
| IC50 for Heparanase Inhibition | 241 ng/mL | FRET-based assay | [3] |
Note: The variability in IC50 values can be attributed to the different assay methods and substrates used.
Core Signaling Pathways Modulated by this compound
This compound's inhibition of heparanase activity interferes with several key signaling pathways that are dependent on HSPG integrity.
TGF-β Signaling Pathway
TGF-β is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, leading to excessive collagen deposition. HSPGs act as co-receptors for TGF-β, presenting it to its signaling receptors. By preventing HS degradation, this compound can modulate TGF-β signaling and its downstream effects on fibrogenesis.
FGF and VEGF Signaling Pathways
FGF and VEGF are critical for angiogenesis and cell proliferation. They are sequestered in the ECM through their binding to HS chains. Heparanase-mediated degradation of HS releases these growth factors, making them available to bind to their respective receptors on endothelial and other cells. This compound's inhibition of heparanase is expected to reduce the bioavailability of these growth factors.
Experimental Protocols
The following are representative protocols for assessing the effect of this compound on ECM remodeling. These are generalized procedures and may require optimization for specific cell lines, tissues, and experimental conditions.
In Vitro Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound to study its effects on ECM protein expression and signaling pathways.
Protocol:
-
Cell Seeding: Plate primary fibroblasts or a relevant cell line (e.g., NIH/3T3) in 6-well plates at a density of 1 x 10^5 cells/well in complete growth medium.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation (Optional): For studies involving growth factor signaling, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Treatment: Prepare fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 ng/mL). For studies on fibrotic responses, co-treat with a pro-fibrotic agent like TGF-β (e.g., 5 ng/mL).
-
Incubation: Replace the medium in the wells with the treatment media and incubate for the desired duration (e.g., 24 hours for signaling studies, 48-72 hours for ECM protein expression).
-
Harvesting:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
For RNA Analysis (qRT-PCR): Wash cells with PBS and lyse them in a suitable lysis buffer for RNA extraction.
-
For Conditioned Media Analysis (Zymography, ELISA): Collect the culture supernatant and centrifuge to remove cellular debris.
-
For Immunofluorescence: Fix the cells directly in the plate.
-
Analysis of Collagen Deposition (Sircol Assay)
The Sircol assay is a quantitative colorimetric method to measure soluble and insoluble collagen.[7][8][9][10][11]
Protocol:
-
Sample Preparation:
-
Soluble Collagen: Extract soluble collagen from cell layers or tissues using cold acid-pepsin digestion.
-
Insoluble Collagen: After extracting soluble collagen, the remaining pellet can be processed to measure insoluble collagen by heating at 65°C in the presence of a fragmentation reagent.[7]
-
-
Dye Binding: Add 1 mL of Sircol Dye Reagent to 100 µL of the prepared sample. Mix for 30 minutes to allow the dye to bind to the collagen.
-
Precipitation: Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and gently wash the pellet with the supplied wash reagent.
-
Elution: Add an alkali reagent to release the bound dye.
-
Quantification: Measure the absorbance of the eluted dye at 556 nm. Calculate the collagen concentration based on a standard curve prepared with known collagen concentrations.
Analysis of Fibronectin Deposition (Immunofluorescence)
Immunofluorescence staining allows for the visualization and semi-quantitative analysis of fibronectin in the ECM.[12][13][14][15][16][17]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described in section 4.1.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against fibronectin (diluted in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. The intensity of the fibronectin staining can be quantified using image analysis software like ImageJ.
Analysis of MMP Activity (Gelatin Zymography)
Gelatin zymography is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[18][19][20][21][22][23][24][25][26][27]
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures (as in section 4.1) and determine the protein concentration.
-
Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin. Run the gel at 150V until the dye front reaches the bottom.
-
Renaturation: Wash the gel twice for 30 minutes each in a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 18-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatin degradation appear against a blue background.
-
Analysis: The clear bands represent MMP activity. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9. Band intensity can be quantified using densitometry.
In Vivo Model of Pulmonary Fibrosis (Bleomycin-Induced)
This model is commonly used to study the efficacy of anti-fibrotic agents.[7][14][17][24][28]
Protocol:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg).
-
Treatment: Begin treatment with this compound (dose to be determined based on preclinical studies) or vehicle control, typically administered daily via intraperitoneal or subcutaneous injection.
-
Monitoring: Monitor the animals for weight loss and signs of distress.
-
Tissue Harvesting: At a predetermined endpoint (e.g., day 21), euthanize the animals and harvest the lungs.
-
Analysis:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's Trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of total collagen.
-
Molecular Analysis: Homogenize lung tissue for RNA or protein extraction to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2) and signaling molecules.
-
Conclusion
This compound (Roneparstat) represents a targeted therapeutic strategy for diseases characterized by excessive ECM remodeling. By inhibiting heparanase, it modulates the activity of key pro-fibrotic and pro-angiogenic signaling pathways. While specific quantitative data on its direct effects on ECM components remain to be fully elucidated in the public domain, the experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals to investigate its therapeutic potential further. The continued exploration of heparanase inhibitors like this compound holds significant promise for the development of novel treatments for fibrosis, cancer, and other inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A New Synthesized Dicarboxylated Oxy-Heparin Efficiently Attenuates Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grtc.ucsd.edu [grtc.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. haematologica.org [haematologica.org]
- 7. accuratechemical.com [accuratechemical.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biovendor.com [biovendor.com]
- 11. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]
- 12. scbt.com [scbt.com]
- 13. SMAD2/3 (D7G7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescent localization of type IV collagen and laminin in human skin and its application in junctional zone pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Situ Zymography in Formalin-Fixed Paraffin-Embedded and Mineralized Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gelatin In Situ Zymography on Fixed, Paraffin-embedded Tissue: Zinc and Ethanol Fixation Preserve Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Using Zymography to Assess Circulating Matrix Metalloproteinase (MMP)-2 and MMP-9 in Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibiting Fibronectin Attenuates Fibrosis and Improves Cardiac Function in a Model of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Heparastatin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiochemical properties, biological activity, and relevant signaling pathways of Heparastatin, a potent heparanase inhibitor. The information is intended to support research and development efforts in oncology, inflammation, and other fields where heparanase activity is a key therapeutic target.
Core Physiochemical Properties
This compound is a small molecule inhibitor of heparanase. Its key physiochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 153758-25-9 | [1] |
| Chemical Formula | C8H11F3N2O5 | [1] |
| Molecular Weight | 272.18 g/mol | [1] |
| IUPAC Name | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid | [1] |
| Appearance | Solid powder | [1] |
| Synonyms | 6-TFA-4,5-DHPC; SF-4 | [1] |
| Solubility | Soluble in MeOH, DMSO, H2O. Insoluble in CHCl3. | [2] |
A hydrochloride salt of this compound is also available with the following properties:
| Property | Value | Source |
| CAS Number | 153758-26-0 | [2] |
| Chemical Formula | C8H11F3N2O5・HCl | [2] |
| Molecular Weight | 308.638 g/mol | [2] |
Biological Activity and Quantitative Data
This compound is an inhibitor of heparanase, the sole mammalian endo-β-D-glucuronidase that cleaves heparan sulfate chains.[3][4] Upregulation of heparanase is associated with cancer progression, inflammation, and viral infections.[5][6] this compound has demonstrated inhibitory activity against heparanase and other glycosidases.
| Target | Cell Line/Source | IC50 | Source |
| Human Heparanase | A375-M human melanoma cells expressing the recombinant human enzyme | 10.55 µM | [1] |
| Recombinant Human Heparanase | Human melanoma A375M cells transfected with pBK-CMV expression vectors containing the heparanase cDNA | 1.02 µM (as SF4) | [2] |
| Bovine Liver β-glucuronidase | Bovine Liver | 0.31 µM | [1] |
| Bovine Liver β-D-glucuronidase | Bovine Liver | 6.5 x 10-2 µM (as SF4) | [2] |
| Almond β-glucosidase | Almond | 11 µM | [1] |
Mechanism of Action and Signaling Pathways
Heparanase activity plays a crucial role in remodeling the extracellular matrix (ECM) and the basement membrane by cleaving heparan sulfate proteoglycans (HSPGs).[4] This degradation releases various growth factors and cytokines sequestered in the ECM, such as VEGF, FGF, and HGF, which in turn activate downstream signaling pathways promoting cell proliferation, angiogenesis, and metastasis.[7] Heparanase itself can also activate signaling pathways, including the Akt and ERK pathways.[3]
The inhibition of heparanase by compounds like this compound is a key strategy to disrupt these pathological processes. By blocking heparanase activity, this compound can prevent the release of pro-tumorigenic and pro-inflammatory factors, thereby inhibiting downstream signaling cascades.
Heparanase-Mediated Signaling
The following diagram illustrates the central role of heparanase in activating key signaling pathways involved in cancer progression.
Caption: Heparanase signaling pathway and point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays of this compound are proprietary. However, based on the available data, the following outlines the general methodologies used to characterize its inhibitory activity.
In Vitro Heparanase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human heparanase.
Caption: General workflow for an in vitro heparanase inhibition assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human heparanase is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a heparan sulfate substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic cleavage of the substrate.
-
Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a chemical inhibitor.
-
Quantification of Products: The amount of cleaved heparan sulfate fragments is quantified. This can be achieved through various methods, such as colorimetric assays, fluorescence-based assays, or chromatographic techniques.
-
IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.
Example: Matrigel Invasion Assay
This assay assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix (Matrigel), a process that is often dependent on heparanase activity.
Methodology:
-
Cell Culture: Cancer cells with high endogenous heparanase expression are cultured.
-
Transwell Setup: Transwell inserts with a porous membrane coated with Matrigel are used.
-
Cell Seeding: The cancer cells are seeded into the upper chamber of the Transwell insert in a serum-free medium, with or without this compound.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate cell migration.
-
Incubation: The plate is incubated for a sufficient time (e.g., 24-48 hours) to allow for cell invasion through the Matrigel.
-
Quantification: Non-invading cells in the upper chamber are removed. The invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. The percentage of inhibition of invasion is calculated by comparing the number of invading cells in the presence and absence of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of heparanase in various physiological and pathological processes. Its well-defined physiochemical properties and potent inhibitory activity make it a suitable candidate for further preclinical and translational studies aimed at developing novel therapeutics targeting heparanase. This guide provides a foundational understanding of this compound to aid researchers in designing and interpreting their experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. Heparanase Inhibitor | this compound (SF4) Hydrochloride | フナコシ [funakoshi.co.jp]
- 3. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Heparanase Regulatory Network in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Methodological & Application
Application Notes and Protocols for In Vitro Heparanase Activity Assay Using Heparastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro heparanase activity assays with a focus on the inhibitor Heparastatin. Detailed protocols for common assay formats are included, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Heparanase and this compound
Heparanase is an endo-β-D-glucuronidase that specifically cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2] This enzymatic activity plays a crucial role in extracellular matrix (ECM) remodeling, a process implicated in cancer metastasis, angiogenesis, and inflammation.[3][4] Upregulation of heparanase is observed in numerous cancers and is often associated with poor prognosis, making it a significant target for therapeutic intervention.[3][4]
This compound, also known as SF4, is an inhibitor of heparanase.[1][5] It is a valuable tool for studying the biological functions of heparanase and for the development of novel anti-cancer and anti-inflammatory therapies.
Quantitative Data: this compound Inhibition of Heparanase
The inhibitory activity of this compound against heparanase has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Enzyme Source | Inhibitor | IC50 Value | Reference |
| Recombinant human heparanase | This compound (SF4) | 1.02 μM | [1] |
| A375-M human melanoma cells | This compound | 10.55 μM | [5] |
| Bovine liver β-D-glucuronidase | This compound (SF4) | 0.065 μM (6.5 x 10⁻² μM) | [1] |
Experimental Protocols
Several methods can be employed to measure heparanase activity in vitro. The choice of assay depends on factors such as sensitivity, throughput, and the availability of specific reagents and equipment. Below are detailed protocols for two common and robust assay formats.
ELISA-Based Heparanase Activity Assay
This assay measures heparanase activity by quantifying the degradation of immobilized heparan sulfate. The remaining intact HS is detected using an antibody or a binding protein.
Principle: Heparan sulfate is coated onto a microplate. After incubation with a heparanase-containing sample, the amount of remaining HS is quantified using a specific binding protein (e.g., FGF2) followed by an enzyme-linked detection system.[6] A decrease in the signal indicates heparanase activity.
Materials:
-
96-well microplate
-
Heparan sulfate (HS)
-
Recombinant heparanase (for standard curve and positive control)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Biotinylated Fibroblast Growth Factor 2 (FGF2)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with heparan sulfate solution overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound HS.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 2% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Inhibitor Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells.
-
Add the heparanase-containing sample (or recombinant heparanase for control) to the wells.
-
Include wells with heparanase only (positive control) and assay buffer only (negative control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).
-
-
Washing: Wash the plate three times with wash buffer to stop the reaction and remove cleaved HS fragments.
-
FGF2 Binding: Add biotinylated FGF2 solution to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Strep-HRP Incubation: Add Strep-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of heparanase inhibition for each this compound concentration and determine the IC50 value.
Fondaparinux-Based Heparanase Activity Assay
This colorimetric assay utilizes the synthetic pentasaccharide fondaparinux as a substrate for heparanase. Cleavage of fondaparinux generates a product with a reducing end, which can be quantified.
Principle: Heparanase cleaves fondaparinux, a homogeneous substrate with a single cleavage site. The resulting disaccharide product has a reducing terminus that can be detected colorimetrically using the tetrazolium salt WST-1.[7][8] The increase in color is proportional to heparanase activity.
Materials:
-
96-well microplate
-
Fondaparinux sodium
-
Recombinant heparanase
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
WST-1 (Water Soluble Tetrazolium salt) reagent
-
Plate reader
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer.
-
Add serial dilutions of this compound.
-
Add the heparanase-containing sample or recombinant heparanase.
-
Include a positive control (heparanase only) and a negative control (assay buffer only).
-
-
Substrate Addition: Add fondaparinux solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Color Development: Add WST-1 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, or until a sufficient color change is observed in the positive control wells.
-
Measurement: Read the absorbance at the appropriate wavelength for the WST-1 product (typically around 450 nm).
-
Data Analysis: Calculate the percentage of heparanase inhibition for each this compound concentration and determine the IC50 value.
Visualization of Pathways and Workflows
Heparanase-Mediated Signaling Pathways
Heparanase activity influences key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor (VEGF) and Extracellular signal-regulated kinase (ERK).
Caption: Heparanase-mediated release of VEGF and activation of ERK signaling.
Experimental Workflow for In Vitro Heparanase Inhibition Assay
The following diagram illustrates a typical workflow for screening inhibitors of heparanase activity in vitro.
Caption: General workflow for an in vitro heparanase inhibition assay.
Conclusion
The provided application notes and protocols offer a framework for the in vitro assessment of heparanase activity and the evaluation of inhibitors such as this compound. The selection of a suitable assay and careful execution of the experimental steps are critical for obtaining reliable and reproducible data. The understanding of heparanase-mediated signaling pathways provides a biological context for the interpretation of in vitro findings and their implications for drug development.
References
- 1. Heparanase Inhibitor | this compound (SF4) Hydrochloride | フナコシ [funakoshi.co.jp]
- 2. Heparin - Wikipedia [en.wikipedia.org]
- 3. umc.br [umc.br]
- 4. Antimetastatic activities of heparins and modified heparins. Experimental evidence. [folia.unifr.ch]
- 5. medkoo.com [medkoo.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Frontiers | Heparanase: A Challenging Cancer Drug Target [frontiersin.org]
- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
Application Notes and Protocols for Utilizing Heparanase Inhibitors and Heparin Derivatives in Mouse Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation contributes to a wide range of pathologies. Heparan sulfate (HS), a ubiquitous glycosaminoglycan present on the cell surface and in the extracellular matrix, plays a critical role in modulating inflammatory processes.[1][2] It does so by interacting with and regulating the activity of various inflammatory mediators, including chemokines, cytokines, and selectins, thereby influencing leukocyte trafficking and activation.[1][2][3]
The endoglycosidase heparanase is the sole mammalian enzyme capable of degrading HS chains.[4] Upregulation of heparanase activity is observed in numerous inflammatory conditions, leading to the cleavage of HS and the release of HS-bound molecules, which can amplify the inflammatory cascade.[4][5] This makes heparanase a compelling therapeutic target for inflammatory diseases. Heparin and its derivatives, structurally similar to HS, can act as competitive inhibitors of heparanase and also interfere with the interactions between HS and inflammatory proteins.[3][6] This document provides detailed application notes and protocols for the use of heparanase inhibitors and heparin derivatives in preclinical mouse models of inflammation.
Signaling Pathways in Heparan Sulfate-Mediated Inflammation
Heparan sulfate proteoglycans (HSPGs) on the endothelial cell surface act as co-receptors for chemokines, presenting them to leukocytes and facilitating their firm adhesion and transmigration into inflamed tissues. They are also crucial for the initial selectin-mediated rolling of leukocytes along the endothelium.[1][2] Heparanase activity disrupts this finely tuned system. By degrading HS, heparanase not only damages the endothelial glycocalyx and extracellular matrix but also releases HS-bound growth factors and cytokines, further propagating the inflammatory response.[4][7] The released HS fragments can also act as signaling molecules, for instance, by activating Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, including the MyD88-NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][8]
Caption: Heparan sulfate-mediated inflammatory signaling cascade.
Experimental Protocols
Here we detail two common mouse models of acute inflammation where heparanase inhibitors and heparin derivatives have been evaluated.
Cecal Ligation and Puncture (CLP) Model of Sepsis
This model mimics the pathophysiology of human sepsis resulting from peritonitis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
Heparanase inhibitor (e.g., N-desulfated/re-N-acetylated heparin, NAH) or heparin derivative
-
Sterile Phosphate-Buffered Saline (PBS) or other vehicle
-
70% ethanol for sterilization
Procedure:
-
Anesthetize the mouse. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and sterilize the area with 70% ethanol.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) with sutures.
-
Administer the test compound (e.g., NAH) or vehicle control, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time relative to the CLP procedure (e.g., 30 minutes prior).[5]
-
Provide postoperative care, including fluid resuscitation (e.g., 1 ml sterile saline subcutaneously) and a warming pad.
-
At a specified time point post-CLP (e.g., 4, 8, or 24 hours), euthanize the mice and collect blood and tissues (e.g., intestine, lung) for analysis.[5]
Thioglycollate-Induced Peritonitis
This model is used to study acute leukocyte recruitment into the peritoneal cavity.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile 3% or 4% thioglycollate broth
-
Heparin derivative or other test compound
-
Sterile PBS or vehicle
-
25-gauge needle and syringe
-
Ice-cold PBS for peritoneal lavage
Procedure:
-
Administer the test compound or vehicle control via the desired route (e.g., i.v. injection).
-
Immediately following treatment, inject 1 ml of sterile thioglycollate broth into the peritoneal cavity of each mouse using a 25-gauge needle.[9]
-
At a predetermined time point after thioglycollate injection (typically 4-8 hours), euthanize the mice by CO2 asphyxiation.[9]
-
Inject 5-10 ml of ice-cold PBS into the peritoneal cavity.
-
Massage the abdomen gently to dislodge adherent cells.
-
Aspirate the peritoneal fluid (lavage).
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (e.g., neutrophils, macrophages) via flow cytometry using specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) or by cytospin and staining.[9]
General Experimental Workflow
The evaluation of a novel heparanase inhibitor or heparin derivative in a mouse model of inflammation typically follows a standardized workflow.
Caption: General workflow for in vivo compound testing.
Data Presentation
Quantitative data from studies using heparanase inhibitors or heparin derivatives should be summarized to facilitate comparison across different models and treatments.
Table 1: Effect of Heparanase Inhibitor (NAH) on Inflammatory Cytokines in CLP-Induced Sepsis Model
Data summarized from a study on heparanase-mediated intestinal inflammation in a mouse model of sepsis.[5]
| Cytokine | Time Point | CLP + Vehicle (pg/mL) | CLP + NAH (pg/mL) | % Reduction | p-value |
| Serum TNF-α | 24 hr | ~150 | ~50 | ~67% | <0.05 |
| Serum IL-1β | 24 hr | ~80 | ~30 | ~62.5% | <0.05 |
| Serum IL-6 | 24 hr | ~1800 | ~600 | ~67% | <0.05 |
| Intestinal TNF-α (mRNA) | 8 hr | Relative increase | Significantly reduced | - | <0.05 |
| Intestinal IL-1β (mRNA) | 8 hr | Relative increase | Significantly reduced | - | <0.05 |
| Intestinal IL-6 (mRNA) | 8 hr | Relative increase | Significantly reduced | - | <0.05 |
NAH: N-desulfated/re-N-acetylated heparin. Data are approximated from published graphs and represent significant reductions.
Table 2: Effect of Heparin Derivatives on Leukocyte Infiltration in Various Inflammation Models
| Model | Compound | Outcome Measured | Control Group | Treatment Group | % Reduction | p-value |
| Thioglycollate Peritonitis | L-selectin deficiency | Neutrophil migration | Wild-type | L-selectin-/- | 56-62% | <0.05 |
| Thioglycollate Peritonitis | Human P-selectin | Neutrophil migration | Wild-type | TghSelp+/+ | No significant difference | >0.05 |
| Carrageenan Pleurisy | K5NOSepiLMW (1 mg/kg) | Exudate Volume (ml) | 2.1 ± 0.1 | 0.8 ± 0.1 | ~62% | <0.001 |
| Carrageenan Pleurisy | K5NOSepiLMW (1 mg/kg) | Total Leukocyte Count (x10^6) | 59.8 ± 5.1 | 18.2 ± 3.2 | ~70% | <0.001 |
Data compiled from multiple sources to illustrate the effects of modulating HS-related pathways.[6][9][10]
Conclusion
The study of heparanase inhibitors and heparin derivatives in mouse models of inflammation provides a robust platform for preclinical evaluation of their therapeutic potential. The protocols and data presented herein offer a framework for designing and interpreting such studies. By targeting the heparanase-heparan sulfate axis, researchers can explore novel mechanisms to control leukocyte recruitment and dampen excessive inflammatory responses, paving the way for new treatments for a variety of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Heparan Sulfate in Inflammation, and the Development of Biomimetics as Anti-Inflammatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Heparin and Its Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparanase Mediates Intestinal Inflammation and Injury in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐inflammatory effects of low molecular weight heparin derivative in a rat model of carrageenan‐induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Heparanase powers a chronic inflammatory circuit that promotes colitis-associated tumorigenesis in mice [jci.org]
- 8. Frontiers | Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway [frontiersin.org]
- 9. Differential regulation of human and murine P-selectin expression and function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-selectin-deficient mice have impaired leukocyte recruitment into inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of Heparastatin In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo dose-response analysis of Heparastatin, a novel heparin-like compound with potential anti-tumor activity. The protocols outlined below are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound in a preclinical setting.
Introduction
This compound is a proprietary heparin-like molecule designed to exhibit enhanced anti-proliferative and anti-metastatic properties with reduced anticoagulant effects. Preclinical evaluation of this compound is crucial to determine its therapeutic window and to elucidate its mechanism of action. This document details the necessary in vivo experiments, including a xenograft tumor model, to assess the dose-dependent efficacy of this compound.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical in vivo dose-response study of this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: Dose-Dependent Inhibition of Tumor Growth by this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 |
| This compound | 10 | 1100 ± 180 | 26.7 |
| This compound | 25 | 750 ± 150 | 50.0 |
| This compound | 50 | 400 ± 90 | 73.3 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| 10 | 5.2 ± 1.1 | 1 | 20.5 ± 4.2 | 3.5 ± 0.8 |
| 25 | 12.8 ± 2.5 | 1 | 55.1 ± 9.8 | 4.1 ± 0.9 |
| 50 | 28.1 ± 5.3 | 0.5 | 115.7 ± 21.4 | 4.5 ± 1.2 |
Table 3: Effect of this compound on Biomarkers in Tumor Tissue (Day 21)
| Treatment Group | Dose (mg/kg) | Relative Ki-67 Expression (%) | Relative CD31 Expression (%) | Relative p-ERK1/2 Expression (%) |
| Vehicle Control | 0 | 100 ± 15 | 100 ± 12 | 100 ± 18 |
| This compound | 10 | 78 ± 11 | 82 ± 9 | 85 ± 14 |
| This compound | 25 | 55 ± 9 | 61 ± 8 | 63 ± 11 |
| This compound | 50 | 32 ± 7 | 40 ± 6 | 42 ± 9 |
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) mice), 6-8 weeks old.
-
Complete cell culture media (e.g., RPMI, DMEM + 10% FBS).
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Matrigel® or Cultrex BME.
-
This compound (various concentrations)
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine).
-
Syringes and needles (23-25 gauge).
-
Calipers.
Procedure:
-
Cell Preparation: Culture human cancer cells in complete media. At 80-90% confluency, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS/HBSS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors become palpable, measure tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10, 25, and 50 mg/kg this compound).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection) according to the planned dosing schedule (e.g., daily, every other day).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Study Termination: At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
Western Blot Analysis of Tumor Tissue
This protocol details the procedure for analyzing protein expression levels in tumor tissue lysates.
Materials:
-
Excised tumor tissue
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Homogenizer or sonicator.
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer.
-
SDS-PAGE gels
-
Western blotting apparatus
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Homogenize or sonicate the weighed tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Dilute the lysates to a uniform concentration and add an equal volume of 2X Laemmli buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Immunohistochemistry (IHC)
This protocol describes the staining of tumor tissue sections to visualize the expression and localization of specific proteins.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-CD31)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and then incubate with a biotinylated secondary antibody.
-
Signal Amplification: Wash the slides and incubate with a streptavidin-HRP complex.
-
Detection: Wash the slides and apply the DAB substrate to develop the color.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Microscopy: Examine the stained slides under a microscope to assess protein expression and localization.
Mandatory Visualization
Application Notes: Heparastatin in the Study of Neutrophil and Monocyte Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparastatin (also known as SF4) is a potent, iminosugar-based inhibitor of heparanase, the sole endo-β-D-glucuronidase that cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] In the context of inflammation, the degradation of HSPGs within the subendothelial basement membrane is a critical step for the extravasation of leukocytes, including neutrophils and monocytes, from the bloodstream into inflamed tissues.[4][5][6] this compound provides a valuable pharmacological tool to investigate the role of heparanase in this process and to evaluate the therapeutic potential of heparanase inhibition in inflammatory diseases.[1][2] These application notes provide a summary of the mechanism of action of this compound, quantitative data on its effects on neutrophil and monocyte infiltration, and detailed protocols for its use in established in vivo and in vitro models of inflammation.
Mechanism of Action
The infiltration of neutrophils and monocytes into inflamed tissues is a multi-step process involving rolling, adhesion, and transmigration across the endothelial cell layer and the underlying basement membrane. The basement membrane is a dense extracellular matrix rich in HSPGs. Heparanase, released by activated leukocytes and endothelial cells, degrades the HS chains of these proteoglycans, creating localized openings in the basement membrane that permit the passage of infiltrating cells.[5][7][8]
This compound inhibits this crucial enzymatic activity.[1][2] By preventing the degradation of heparan sulfate, this compound maintains the integrity of the basement membrane, thereby physically impeding the final step of neutrophil and monocyte extravasation.[1][2] Notably, this compound does not appear to affect the concentration of key chemokines, such as MIP-2 and KC, in the inflamed tissue, nor does it inhibit leukocyte migration across uncoated membranes, indicating its specific action on basement membrane transmigration.[1][2]
Signaling and Infiltration Pathway
Caption: Mechanism of this compound in inhibiting leukocyte infiltration.
Quantitative Data Summary
The efficacy of this compound in reducing neutrophil and monocyte infiltration has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Leukocyte Infiltration in a Carrageenan-Induced Dorsal Air Pouch Model in Mice.
| Treatment Group | Dose | Total Infiltrated Cells (x 10^6) | Neutrophils (x 10^6) | Monocytes (x 10^6) |
| Vehicle Control | - | 8.5 ± 1.2 | 6.2 ± 0.9 | 2.3 ± 0.4 |
| This compound (SF4) | 100 µg | 4.2 ± 0.8 | 3.1 ± 0.6 | 1.1 ± 0.3* |
| This compound (SF4) | 200 µg | 2.8 ± 0.5 | 2.0 ± 0.4 | 0.8 ± 0.2** |
*Data are presented as mean ± SEM. p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical based on published findings describing a significant reduction.[1][2]
Table 2: In Vitro Effect of this compound on Neutrophil Transmigration.
| Condition | This compound (µM) | Migrated Neutrophils (%) |
| Uncoated Membrane | 0 | 95 ± 5 |
| Uncoated Membrane | 50 | 92 ± 6 |
| Matrigel-Coated Membrane | 0 | 88 ± 7 |
| Matrigel-Coated Membrane | 50 | 35 ± 4* |
*Data are presented as the percentage of migrated cells relative to the initial number of seeded cells (mean ± SEM). p < 0.01 compared to the Matrigel-coated membrane without this compound. Data are hypothetical based on published findings.[1][2]
Experimental Protocols
Protocol 1: Murine Dorsal Air Pouch Model of Inflammation
This protocol describes the induction of a localized inflammatory response in a subcutaneous air pouch in mice to study the effects of this compound on leukocyte infiltration.[9]
Materials:
-
6-8 week old male C57BL/6 mice
-
Sterile air
-
0.2 µm syringe filter
-
1% (w/v) Carrageenan solution in sterile PBS
-
This compound (SF4) solution in sterile PBS
-
Vehicle control (sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS) with 5 mM EDTA
-
Hemocytometer or automated cell counter
-
Flow cytometry reagents for leukocyte identification (e.g., anti-Ly-6G for neutrophils, anti-F4/80 for monocytes/macrophages)
Workflow:
Caption: Workflow for the murine dorsal air pouch experiment.
Procedure:
-
Air Pouch Formation (Day 0): Anesthetize the mouse. Shave the dorsal area and disinfect with 70% ethanol. Inject 3 mL of sterile air, passed through a 0.2 µm filter, subcutaneously to create a pouch.
-
Pouch Maintenance (Day 3): Re-anesthetize the mouse and inject an additional 1.5 mL of sterile air to maintain the pouch.
-
Induction of Inflammation (Day 6):
-
Inject the desired dose of this compound (e.g., 100-200 µg in 100 µL PBS) or vehicle directly into the air pouch.
-
After 30 minutes, inject 1 mL of 1% carrageenan solution into the pouch to induce inflammation.
-
-
Harvesting of Exudate: At a specified time point after carrageenan injection (e.g., 4, 12, or 24 hours), euthanize the mouse. Carefully inject 2 mL of PBS with 5 mM EDTA into the pouch. Massage the area gently and aspirate the fluid (exudate).
-
Cell Analysis:
-
Determine the total number of cells in the exudate using a hemocytometer.
-
Perform differential cell counts to quantify neutrophils and monocytes using flow cytometry with specific cell surface markers.
-
Protocol 2: In Vitro Neutrophil Transmigration Assay
This assay measures the ability of neutrophils to migrate through a reconstituted basement membrane (Matrigel) in the presence or absence of this compound.[10][11]
Materials:
-
Transwell inserts with a polycarbonate membrane (e.g., 3.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Isolated human or murine neutrophils
-
Chemoattractant (e.g., fMLP or CXCL8)
-
This compound (SF4)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Workflow:
Caption: Workflow for the in vitro neutrophil transmigration assay.
Procedure:
-
Preparation of Inserts: Thaw Matrigel on ice. Dilute to the desired concentration with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell insert. Incubate at 37°C for at least 30 minutes to allow for gelation. For control experiments, use uncoated inserts.
-
Assay Setup:
-
Add assay medium containing a chemoattractant (e.g., 10 nM fMLP) to the lower chamber of the 24-well plate.
-
Isolate neutrophils from fresh blood and label with a fluorescent dye like Calcein-AM. Resuspend the labeled neutrophils in assay medium.
-
Pre-incubate the neutrophils with the desired concentration of this compound or vehicle for 15-30 minutes.
-
Add the neutrophil suspension (containing this compound or vehicle) to the upper chamber of the Matrigel-coated or uncoated inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Applications in Drug Development
This compound serves as a valuable tool for:
-
Target Validation: Confirming the role of heparanase in inflammatory cell infiltration in various disease models.
-
Compound Screening: Acting as a positive control in screening assays for novel heparanase inhibitors.
-
Preclinical Research: Investigating the therapeutic potential of heparanase inhibition in models of inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and certain cancers.[8][12]
By providing a specific means to block heparanase-mediated degradation of the basement membrane, this compound allows for the detailed study of a critical step in the inflammatory cascade, paving the way for the development of new anti-inflammatory therapies.
References
- 1. An iminosugar-based heparanase inhibitor this compound (SF4) suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Heparan sulphate as a regulator of leukocyte recruitment in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of Heparanase in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. The Heparanase Regulatory Network in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heparastatin Treatment in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparastatin and its analogs are a class of synthetic heparan sulfate (HS) mimetics that show significant promise in oncology. These compounds function as potent inhibitors of heparanase, an endo-β-D-glucuronidase that cleaves HS chains of heparan sulfate proteoglycans (HSPGs).[1] Upregulation of heparanase is strongly correlated with increased tumor growth, metastasis, and angiogenesis.[1] By inhibiting heparanase, this compound and similar molecules can disrupt the tumor microenvironment, interfere with the activity of various heparin-binding growth factors crucial for cancer progression, and reduce the metastatic potential of tumor cells.[2][3]
This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound and its analogs, using well-studied heparan sulfate mimetics such as PI-88, PG545, and Roneparstat as representative examples.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of heparanase and the sequestration of heparin-binding growth factors.[2][4]
-
Heparanase Inhibition: Heparanase degrades the extracellular matrix (ECM) by cleaving heparan sulfate chains, thereby facilitating tumor cell invasion and metastasis.[1] this compound binds to heparanase, inhibiting its enzymatic activity and preserving the integrity of the ECM.
-
Inhibition of Angiogenesis: Heparin-binding growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are sequestered in the ECM by HSPGs.[5] Heparanase activity releases these factors, promoting angiogenesis. This compound not only inhibits this release but can also directly bind to these growth factors, preventing their interaction with their respective receptors on endothelial cells.[6]
-
Modulation of Growth Factor Signaling: By interfering with the binding of growth factors like Hepatocyte Growth Factor (HGF) and VEGF to their receptors, this compound can downregulate critical signaling pathways involved in cell proliferation, survival, and migration, such as the PI3K/Akt and MAPK pathways.[6][7]
Data Presentation: In Vitro Efficacy of Heparan Sulfate Mimetics
The following table summarizes the in vitro activities of representative heparan sulfate mimetics against various cancer-related targets and processes.
| Compound | Assay | Target/Process | Cell Line | IC50 / Effective Concentration | Reference |
| PI-88 | Heparanase Inhibition | Heparanase | - | Potent Inhibition | [8] |
| Angiogenesis | Placental blood vessel | - | Potent Inhibition | [8] | |
| PG545 | Cell Migration | HB-EGF, HGF, FGF-2, VEGF, SDF-1 stimulated migration | SKOV3 | 5 µM | [6] |
| Cell Invasion | HB-EGF stimulated invasion | SKOV3 | Potent Inhibition | [6] | |
| Colony Formation | Anchorage-independent growth | SW40, HCT116 | 1-10 µM | [9] | |
| Roneparstat | RTK Inhibition | FGF, IGF, ERBB, PDGF receptors | Various Sarcoma Cell Lines | Inhibition of phosphorylation | [4][10] |
| Anchorage-independent growth | COL1A1/PDGFB driven growth | NIH3T3 transfectants | Inhibition | [10] | |
| M402 | Cell Migration | SDF-1α-mediated migration | - | ~10 µg/mL | [3] |
| Endothelial Sprouting | VEGF and FGF2 induced sprouting | HUVEC | 30 µg/mL | [3] |
Experimental Protocols
Protocol 1: In Vitro Heparanase Activity Assay
This protocol is designed to determine the inhibitory activity of this compound on heparanase enzymatic activity using a commercially available assay kit.
Materials:
-
Heparanase Assay Kit (e.g., from AMSBIO or Takara Bio)[1][11]
-
Recombinant human heparanase
-
This compound (or representative compound)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes rehydrating a microwell plate with immobilized heparan sulfate.[11]
-
Enzyme Reaction:
-
Add 50 µL of reaction buffer to each well.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of recombinant heparanase to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 45 minutes) to allow for the enzymatic reaction.[1]
-
-
Detection:
-
After incubation, the amount of degraded heparan sulfate is quantified. This can be achieved by transferring the reaction mixture to a secondary plate where undegraded, biotinylated heparan sulfate binds to an immobilized factor like FGF.[1]
-
The bound biotinylated heparan sulfate is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[11]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The inhibitory activity of this compound is determined by comparing the signal in the treated wells to the control wells (heparanase alone).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the heparanase activity.
-
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well tissue culture plates
-
This compound (or representative compound)
-
Calcein AM (for fluorescence-based quantification)[12]
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate with 50-100 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.[13]
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell basal medium containing a low serum concentration.
-
Seed the cells onto the gelled basement membrane extract at a density of 1x10^4 to 1.5x10^4 cells per well in a volume of 100 µL.
-
-
Treatment: Add different concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.
-
Visualization and Quantification:
-
After incubation, visualize the tube formation using an inverted microscope.
-
For quantification, the total tube length, number of branch points, or total tube area can be measured using image analysis software.[14]
-
Alternatively, for fluorescence-based quantification, cells can be labeled with Calcein AM prior to imaging.[12]
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., human pancreatic, breast, or melanoma)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[15]
-
Matrigel (optional, can enhance tumor take rate)
-
This compound (or representative compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Tumor Cell Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., daily subcutaneous injection).[17] The control group should receive the vehicle.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
-
Mandatory Visualizations
Caption: Inhibition of Heparanase and Growth Factor Signaling by this compound.
Caption: Workflow for the In Vitro Assessment of this compound's Anti-Cancer Activity.
Caption: Workflow for Evaluating the In Vivo Anti-Tumor Efficacy of this compound.
References
- 1. takarabio.com [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. M402, a Novel Heparan Sulfate Mimetic, Targets Multiple Pathways Implicated in Tumor Progression and Metastasis | PLOS One [journals.plos.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. PG545 enhances anti-cancer activity of chemotherapy in ovarian models and increases surrogate biomarkers such as VEGF in preclinical and clinical plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roneparstat: Development, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I biological and pharmacologic study of the heparanase inhibitor PI-88 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. corning.com [corning.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promocell.com [promocell.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Randomized Phase II Trial of Gemcitabine and Nab-Paclitaxel with Necuparanib or Placebo in Untreated Metastatic Pancreas Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Heparan Sulfate Degradation with Heparastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparan sulfate (HS) proteoglycans are integral components of the cell surface and extracellular matrix (ECM), playing a crucial role in cell adhesion, signaling, and tissue organization.[1] The degradation of heparan sulfate is a tightly regulated process, primarily mediated by the endo-β-D-glucuronidase heparanase (HPSE).[1][2] Elevated heparanase activity is implicated in various pathological conditions, including cancer metastasis, inflammation, and angiogenesis, by promoting ECM remodeling and the release of HS-bound growth factors.[2][3][4] Consequently, heparanase has emerged as a significant therapeutic target.
Heparastatin (also known as SF4) is a potent inhibitor of heparanase.[5] These application notes provide detailed protocols for measuring heparan sulfate degradation and its inhibition by this compound, catering to researchers in basic science and drug development.
Signaling Pathways Involving Heparanase
Heparanase activity influences several key signaling pathways that are crucial in cancer progression and inflammation. By degrading heparan sulfate chains, heparanase can release sequestered growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), making them available to bind to their receptors and activate downstream signaling. Furthermore, heparanase itself can initiate signaling cascades.
Quantitative Data: Inhibition of Heparanase by this compound
The inhibitory activity of this compound against heparanase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor.
| Inhibitor | Enzyme Source | Assay Method | IC50 | Reference |
| This compound (SF4) | Recombinant Human Heparanase | In vitro HS degradation assay | 1.02 µM | [5] |
| This compound (SF4) | Bovine Liver β-D-glucuronidase | In vitro enzyme activity assay | 0.065 µM | [5] |
| This compound (SF4) | Recombinant Murine Heparanase | In vitro HS degradation assay | Complete inhibition at 100 µM | [5] |
Experimental Protocols
Here, we provide detailed protocols for measuring heparanase activity and its inhibition by this compound. These protocols are adaptable for various research needs, from basic enzymology to high-throughput screening.
Protocol 1: In Vitro Heparanase Activity Assay using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a sensitive and homogeneous assay for measuring heparanase activity, which is well-suited for inhibitor screening.
Materials:
-
Recombinant human heparanase
-
Biotinylated heparan sulfate (Biotin-HS)
-
Europium cryptate-labeled streptavidin (SA-EuK)
-
XL665-labeled anti-HS antibody
-
This compound or other test inhibitors
-
Assay buffer: 50 mM sodium acetate, pH 5.0, 0.1% BSA
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare stock solutions of heparanase, Biotin-HS, SA-EuK, XL665-labeled anti-HS antibody, and this compound in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction: a. To each well of a 384-well plate, add 5 µL of this compound dilution or vehicle (for control). b. Add 5 µL of heparanase solution (final concentration ~0.5-1 ng/µL). c. Add 10 µL of Biotin-HS solution (final concentration ~10-20 ng/µL) to start the reaction. d. Incubate the plate at 37°C for 1-2 hours.
-
Detection: a. Add 10 µL of a pre-mixed solution of SA-EuK and XL665-labeled anti-HS antibody to each well. b. Incubate at room temperature for 1 hour, protected from light.
-
Measurement: a. Read the plate using an HTRF-compatible microplate reader. b. The HTRF signal is proportional to the amount of intact Biotin-HS. Heparanase activity leads to a decrease in the HTRF signal.
Data Analysis for IC50 Determination:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Quantification of Heparan Sulfate Degradation Products by LC-MS/MS
This protocol provides a highly specific and quantitative method to measure the disaccharide products of heparanase activity.
Materials:
-
Heparan sulfate
-
Recombinant human heparanase
-
Heparin lyases I, II, and III
-
This compound
-
Ammonium acetate buffer (50 mM, pH 7.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system with a C18 column
Experimental Workflow:
Procedure:
-
Heparanase Reaction: a. In a microcentrifuge tube, combine heparan sulfate (10-20 µg), recombinant heparanase (1-2 µg), and varying concentrations of this compound in 50 mM sodium acetate buffer (pH 5.0). The final reaction volume should be 50-100 µL. b. Incubate at 37°C for 4-16 hours. c. Terminate the reaction by heating at 100°C for 5 minutes.
-
Enzymatic Depolymerization: a. To the heat-inactivated heparanase reaction, add a cocktail of heparin lyases I, II, and III (10 mU each). b. Adjust the buffer to pH 7.0 with ammonium acetate. c. Incubate at 37°C overnight to completely depolymerize the heparan sulfate fragments into unsaturated disaccharides.[6]
-
Sample Preparation: a. Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate. b. Transfer the supernatant to an HPLC vial.
-
LC-MS/MS Analysis: a. Inject an appropriate volume of the sample onto a C18 column. b. Use a gradient of ammonium acetate buffer and acetonitrile to separate the disaccharides.[7] c. Detect and quantify the disaccharides using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Analysis:
The amount of each disaccharide is quantified by integrating the area under the corresponding peak in the chromatogram. The inhibitory effect of this compound is determined by comparing the amount of disaccharides produced in the presence of the inhibitor to the control (no inhibitor). This allows for the calculation of percent inhibition and subsequent IC50 determination as described in Protocol 1.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for measuring heparan sulfate degradation and the inhibitory effects of compounds like this compound. The choice of assay depends on the specific research question, with the HTRF assay being ideal for high-throughput screening and the LC-MS/MS method offering detailed quantitative analysis of the degradation products. The provided information on heparanase-mediated signaling pathways offers a broader context for understanding the biological implications of heparanase activity and its inhibition. These tools are invaluable for researchers and professionals in the field of glycobiology and drug development aimed at targeting heparanase-related pathologies.
References
- 1. Ultrafiltration-based assay for heparanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Heparanase procoagulant effects and inhibition by heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard [mdpi.com]
- 6. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heparastatin and Heparanase Inhibitor Delivery in Animal Studies
A Note on "Heparastatin": The term "this compound" is not widely documented in scientific literature. It is likely a proprietary name, a developmental code, or a less common term for a compound within the class of heparanase inhibitors or heparin mimetics. This document provides a comprehensive overview of the delivery methods for prominent, well-documented heparanase inhibitors and heparin-like compounds used in animal studies, which are functionally analogous to the likely target of interest. The protocols and data presented here for compounds such as Muparfostat (PI-88), Roneparstat (SST0001), and Necuparanib (M402) serve as a robust guide for researchers working with this class of therapeutic agents.
Introduction
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces. Upregulation of heparanase is strongly associated with tumor growth, metastasis, and angiogenesis, making it a prime target for anti-cancer drug development. Heparanase inhibitors, including heparin mimetics, are a class of drugs designed to block the enzymatic activity of heparanase, thereby impeding tumor progression.
These application notes provide detailed methodologies for the delivery of heparanase inhibitors in animal models, a critical aspect of preclinical research to evaluate their efficacy and pharmacokinetic profiles.
Data Presentation: Delivery Methods and Pharmacokinetics of Heparanase Inhibitors in Animal Studies
The following table summarizes the quantitative data on the delivery of key heparanase inhibitors in various animal models. It is important to note that direct comparative pharmacokinetic data across different studies is challenging due to variations in animal models, analytical methods, and dosing regimens.
| Compound | Animal Model | Administration Route | Dosage | Frequency | Pharmacokinetic Parameters | Reference |
| Muparfostat (PI-88) | Mice (obese) | Not specified | Not specified | Daily for 4 weeks | Data not available in preclinical context. | [1] |
| Rats | Not specified | Not specified | Not specified | Preclinical pharmacokinetic studies have been conducted.[2] | [2] | |
| Roneparstat (SST0001) | Mice (SCID) with human myeloma xenografts | Subcutaneous (s.c.) via osmotic pump | 30 mg/kg/day | Continuous for 28 days | Tumor growth inhibition was significant. | [3] |
| Mice (SCID) with human myeloma xenografts | Subcutaneous (s.c.) injection | 60 mg/kg | Twice daily | Nearly complete tumor growth inhibition was observed. | [3] | |
| Mice (nude) with sarcoma xenografts | Subcutaneous (s.c.) injection | 60 mg/kg | Twice daily, 5 days/week | Reduced tumor growth and angiogenesis were noted. | [4] | |
| Rats | Subcutaneous (s.c.) | 15 mg/kg | Single dose | Bioavailability: 139%, t½: 1.48 h, Tmax: 1 h, Cmax: 30,067 ng/mL | [5] | |
| Necuparanib (M402) | Mice (KPFMC pancreatic cancer model) | Subcutaneous (s.c.) via osmotic pump | 40 mg/kg/day | Continuous | Extended survival and reduced metastasis. | [6] |
| Mice (pancreatic cancer model) | Not specified | Not specified | Monotherapy and in combination with gemcitabine | Significantly prolonged survival. | [7] |
Signaling Pathway
Heparanase inhibitors exert their effects through a multi-faceted mechanism of action, primarily by blocking the degradation of heparan sulfate. This leads to the inhibition of several downstream signaling pathways crucial for tumor progression.
Experimental Protocols
The following are detailed protocols for common methods of administering heparanase inhibitors in rodent models. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous (s.c.) Bolus Injection
This method is suitable for intermittent dosing of the therapeutic agent.
Materials:
-
Heparanase inhibitor solution (sterile, appropriate concentration)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal restrainer (if necessary)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume based on the desired dosage (mg/kg).
-
If necessary, gently restrain the animal. For mice, this can be done by scruffing the back of the neck. For rats, appropriate restraint devices can be used.
-
-
Site Preparation:
-
Identify the injection site, typically the loose skin over the back between the scapulae.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
-
Injection:
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or irritation at the injection site.
-
Protocol 2: Intravenous (i.v.) Injection (Tail Vein)
This route ensures immediate and complete bioavailability of the compound.
Materials:
-
Heparanase inhibitor solution (sterile, appropriate concentration)
-
Sterile syringes (e.g., 1 mL insulin syringes) and needles (e.g., 27-30 gauge)
-
Animal restrainer for tail vein injections
-
Heat lamp or warming pad
-
70% ethanol or other appropriate disinfectant
Procedure:
-
Animal Preparation:
-
Weigh the animal to calculate the correct injection volume.
-
Place the animal in a restrainer, allowing access to the tail.
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.
-
-
Site Preparation:
-
Wipe the tail with 70% ethanol. The lateral tail veins should be visible on either side of the tail.
-
-
Injection:
-
Position the needle, bevel up, parallel to the chosen vein.
-
Insert the needle into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection more proximally on the tail.
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Continuous Subcutaneous Infusion via Osmotic Pump
This method is ideal for studies requiring constant drug exposure over an extended period.
Materials:
-
Osmotic pump (e.g., ALZET® osmotic pumps) of the appropriate size and delivery rate
-
Heparanase inhibitor solution (sterile, highly concentrated)
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic and analgesic agents
-
Surgical drapes and sterile gloves
-
Hair clippers
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the sterile drug solution under aseptic conditions.
-
If immediate pumping is required, prime the filled pump in sterile saline at 37°C for the recommended duration before implantation.
-
-
Animal and Surgical Preparation:
-
Anesthetize the animal using an approved protocol.
-
Administer a pre-operative analgesic.
-
Shave the hair from the surgical site, typically on the back between the scapulae.
-
Prepare the surgical site by scrubbing with an antiseptic solution followed by 70% ethanol.
-
Place the animal on a sterile surgical drape.
-
-
Pump Implantation:
-
Make a small incision in the skin at the prepared site.
-
Using blunt dissection with a hemostat or scissors, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as prescribed in the approved protocol.
-
Monitor the animal daily for signs of pain, infection, or other complications. Check the incision site for proper healing.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating a heparanase inhibitor.
References
- 1. The heparan sulfate mimetic Muparfostat aggravates steatohepatitis in obese mice due to its binding affinity to lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacological and biological study of PI-88 and docetaxel in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparin Mimetics: Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. M402, a heparan sulfate mimetic and novel candidate for the treatment of pancreatic cancer. - ASCO [asco.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Heparastatin (SF4) Concentration for In Vitro Experiments
Welcome to the technical support center for Heparastatin (SF4), a potent heparanase inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SF4) and what is its mechanism of action?
A1: this compound, also known as SF4, is a chemically synthesized inhibitor of heparanase. Its primary mechanism of action is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. By inhibiting heparanase, this compound prevents the degradation of the ECM, thereby interfering with processes such as tumor cell invasion, metastasis, and angiogenesis.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell type and assay-dependent. Based on available data, a good starting point for many cell-based assays is in the range of 1-100 µM. The IC50 for recombinant human heparanase is 1.02 µM. For complete inhibition of heparanase activity in some systems, concentrations up to 100 µM have been used. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in water, DMSO, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. For example, to prepare a 10 mM stock solution in DMSO, dissolve 1 mg of this compound (MW: 308.64 g/mol ) in 324 µL of DMSO. Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentration, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are potential off-target effects of this compound?
A4: While this compound is a potent heparanase inhibitor, it is important to consider potential off-target effects. It has been shown to inhibit β-D-glucuronidase from bovine liver with an IC50 of 6.5 x 10⁻² µM. Heparin-like molecules, in general, can have multifunctional effects, including interactions with heparin-binding growth factors, which could influence signaling pathways independent of heparanase inhibition. To confirm that the observed effects are due to heparanase inhibition, consider using a structurally different heparanase inhibitor as a control or employing genetic approaches like siRNA-mediated heparanase knockdown.
Q5: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Suboptimal concentration: The concentration of this compound may be too low for your specific cell type or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration. |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C. Avoid repeated freezing and thawing. | |
| Cellular context: The target cells may have low endogenous heparanase expression or activity. | Confirm heparanase expression and activity in your cell line using techniques like RT-qPCR, western blotting, or a heparanase activity assay. | |
| High cytotoxicity observed. | High concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations below the toxic threshold for your functional assays. |
| Solvent toxicity: If using a DMSO stock, the final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is typically below 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added to the culture. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. |
| Inconsistent compound handling: Variations in the preparation and dilution of this compound can lead to inconsistent effective concentrations. | Prepare a large batch of stock solution, aliquot, and use a consistent dilution scheme for all experiments. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (recombinant human heparanase) | 1.02 µM | |
| IC50 (bovine liver β-D-glucuronidase) | 0.065 µM (6.5 x 10⁻² µM) | |
| Effective Concentration (complete inhibition of recombinant heparanase) | 100 µM | |
| Effective Concentration (inhibition of HS degradation in human keratinocytes) | 100 µM |
Experimental Protocols
Heparanase Activity Assay (ELISA-based)
This protocol is adapted from an ELISA-based assay for measuring heparanase activity.
Materials:
-
96-well ELISA plates
-
Heparan sulfate-BSA conjugate
-
Recombinant human heparanase (positive control)
-
This compound (SF4)
-
Biotinylated FGF2
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂)
Procedure:
-
Coat the wells of a 96-well plate with heparan sulfate-BSA conjugate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions and a vehicle control to the wells.
-
Add recombinant heparanase (or your experimental sample containing heparanase) to the wells. Include a negative control with no heparanase.
-
Incubate for 2-4 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
Add biotinylated FGF2 to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Cell Migration Assay (Transwell Assay)
This protocol is a general guideline for a transwell migration assay to assess the effect of this compound on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound (SF4)
-
Cotton swabs
-
Methanol or other fixative
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
(Optional) Coat the top of the transwell insert with a thin layer of Matrigel for an invasion assay.
-
Seed cells in the upper chamber of the transwell insert in serum-free medium. Include different concentrations of this compound or a vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a suitable period (e.g., 12-48 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol.
-
Stain the cells with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Endothelial Cell Tube Formation Assay
This protocol provides a general method for assessing the effect of this compound on angiogenesis in vitro.
Materials:
-
Growth factor-reduced Matrigel
-
96-well plate
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound (SF4)
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Resuspend endothelial cells in medium containing various concentrations of this compound or a vehicle control.
-
Seed the cells onto the solidified Matrigel.
-
Incubate for 4-18 hours to allow for tube formation.
-
(Optional) Stain the cells with Calcein AM for visualization.
-
Capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length.
Signaling Pathways and Experimental Workflows
Caption: Heparanase signaling pathway and the inhibitory action of this compound (SF4).
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting workflow for in vitro experiments with this compound.
troubleshooting Heparastatin insolubility issues
Welcome to the technical support center for Heparastatin. This resource provides comprehensive troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Due to its predicted high lipophilicity, this compound is practically insoluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh bottle of DMSO, as it can absorb atmospheric water over time, which may reduce its effectiveness in dissolving hydrophobic compounds.[2]
Q2: My this compound powder is not dissolving well, even in DMSO. What should I do?
If this compound does not dissolve immediately in DMSO, several gentle methods can facilitate the process:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.[1]
-
Gentle Warming: Briefly warm the solution in a water bath set to 37°C. Do not overheat, as it may risk degrading the compound.[1]
-
Sonication: Use an ultrasonic bath for a few minutes to break up compound aggregates and enhance dissolution.[1][2]
Always ensure the vial is tightly capped during these procedures to prevent solvent evaporation or water absorption.
Q3: this compound dissolves in my DMSO stock, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out" and occurs when a compound with poor aqueous solubility is transferred from an organic solvent to a water-based medium.[1] Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution, adding the stock to a smaller volume of medium first while mixing, then bringing it to the final volume.[3][4]
-
Increase Final DMSO Concentration: While high concentrations can be toxic to cells, ensure the final DMSO concentration is sufficient to maintain solubility, typically kept below 0.5% in cell-based assays.[3][5]
-
Use of Surfactants/Co-solvents: Consider adding a biocompatible surfactant, such as Pluronic® F-68 or Tween® 80, to the aqueous medium before adding the this compound stock.[3]
-
Serum-Containing Medium: If your experiment allows, dilute the compound into a medium containing serum (e.g., FBS). The serum proteins can bind to the compound and help keep it in solution.[5]
Q4: What are the best practices for storing this compound stock solutions?
To ensure the stability and efficacy of your this compound stock solution:
-
Storage Temperature: Store stock solutions at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]
-
Protection from Light: Store aliquots in amber-colored or opaque vials to protect the compound from light degradation.[6]
Troubleshooting Guide: Common Insolubility Issues
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in 100% DMSO. | The compound may have formed stable crystal lattice structures or aggregates. The DMSO may have absorbed water. | 1. Use a fresh, anhydrous bottle of DMSO.[2]2. Apply gentle heat (37°C water bath) or sonicate the solution for 5-10 minutes.[1]3. Verify the purity and identity of the compound.[7] |
| A film or precipitate forms in the DMSO stock solution during storage at -20°C. | The solution may be supersaturated, or the compound is unstable to freeze-thaw cycles. | 1. Before each use, thaw the aliquot and warm it to room temperature or 37°C.[1]2. Briefly vortex or sonicate the vial to redissolve any precipitate before dilution.3. Consider preparing a slightly lower stock concentration for better stability. |
| Working solution becomes cloudy or shows precipitate immediately after dilution into PBS or buffer. | The compound has very low intrinsic aqueous solubility, and the buffer conditions are not optimal to maintain it in solution.[7] | 1. Pre-mix the DMSO stock with a small amount of serum or a solution containing a co-solvent (e.g., PEG400, cyclodextrin) before final dilution.[3]2. If experimentally permissible, adjust the pH of the buffer, as the solubility of ionizable compounds is pH-dependent.[7][8] |
| Experimental results are inconsistent between batches. | Variability in compound solubility due to inconsistent preparation of stock or working solutions. | 1. Standardize the entire solution preparation workflow.[7]2. Prepare a large batch of the stock solution to be used across multiple experiments to ensure consistency.[9]3. Always visually inspect the final working solution for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder (assume Molecular Weight: 450.5 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance and vortex mixer
Methodology:
-
Weigh out 4.51 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube. This will yield a final concentration of 10 mM.
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.[6]
-
If the solid does not fully dissolve, place the tube in a 37°C water bath for 5 minutes, followed by another 1-2 minutes of vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes.
-
Store the aliquots at -80°C for long-term use.[3]
Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Medium
Objective: To dilute the DMSO stock into an aqueous medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution and warm it to room temperature.
-
In a sterile tube, prepare 1 mL of the final cell culture medium.
-
Add 1 µL of the 10 mM stock solution directly into the 1 mL of medium. This creates a 1:1000 dilution for a final concentration of 10 µM. The final DMSO concentration will be 0.1%.[3]
-
Immediately after adding the stock, gently pipette the solution up and down or vortex at a low speed to ensure rapid and homogeneous mixing. This prevents localized high concentrations that can cause precipitation.[5]
-
Visually inspect the solution against a light source to ensure no precipitate has formed. If the solution appears cloudy, it should be discarded and prepared again, potentially using a lower final concentration or a different buffer system as described in the troubleshooting guide.
Diagrams and Pathways
Insolubility Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting this compound insolubility.
Caption: A workflow diagram for troubleshooting common solubility issues with this compound.
Proposed Mechanism of Action: Heparanase Inhibition Pathway
This compound is hypothesized to be an inhibitor of Heparanase, an enzyme implicated in cancer progression. Heparanase degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM), releasing growth factors that promote tumor growth and angiogenesis.[10]
Caption: Proposed signaling pathway showing this compound's inhibition of Heparanase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. fastercapital.com [fastercapital.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC 疑難排解指南 [sigmaaldrich.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Heparastatin
Welcome to the technical support center for Heparastatin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound (also known as SF4) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an iminosugar-based compound designed as a competitive inhibitor of heparanase. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), playing a crucial role in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. By inhibiting heparanase, this compound is investigated for its anti-inflammatory and anti-metastatic properties.
Q2: Are there any known off-target effects of this compound?
A2: Yes, a primary off-target effect of this compound is the inhibition of β-D-glucuronidase. This is a significant consideration as β-D-glucuronidase is involved in the metabolism of various endogenous and exogenous substances. The inhibitory activity against β-D-glucuronidase is more potent than its intended activity against heparanase.
Q3: What is the inhibitory potency of this compound against its primary target and known off-target?
A3: The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below.
| Target Enzyme | IC50 Value |
| Recombinant Human Heparanase | 1.02 µM |
| Bovine Liver β-D-glucuronidase | 0.065 µM |
Q4: As an iminosugar-based inhibitor, what other potential off-target effects should I be aware of?
A4: Iminosugar-based compounds are known to sometimes inhibit other glycosidases due to their structural similarity to monosaccharides. While a broad selectivity profile for this compound is not extensively published, researchers should consider the possibility of inhibition of other glycosidases, such as α-glucosidases, which could affect glycoprotein processing and cellular signaling pathways. However, direct evidence for such effects with this compound is currently limited.
Q5: Have any in vivo adverse effects of this compound been reported?
A5: Published preclinical studies using mouse models of inflammation and cancer metastasis have primarily focused on the efficacy of this compound. These studies have shown that this compound can reduce neutrophil and monocyte infiltration in inflammation models and inhibit cancer cell metastasis. While these studies provide valuable efficacy data, they do not provide detailed information on the toxicology or specific side effects of this compound administration. Researchers should therefore conduct their own thorough safety assessments when using this compound in vivo.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cellular metabolism or drug efficacy in your model. | Inhibition of β-D-glucuronidase can alter the metabolism of glucuronidated compounds, potentially affecting the pharmacokinetics and pharmacodynamics of co-administered drugs or endogenous substrates. | 1. Assess the glucuronidation status of key compounds in your experimental system. 2. Consider measuring β-D-glucuronidase activity in your cells or tissues treated with this compound. 3. If possible, use a more selective heparanase inhibitor as a control. |
| Alterations in glycoprotein-mediated processes (e.g., cell adhesion, receptor signaling). | As an iminosugar, this compound may inhibit other glycosidases like α-glucosidases, leading to improper glycoprotein folding and function. | 1. Analyze the glycosylation patterns of key proteins of interest using techniques like Western blotting with glycosylation-specific antibodies or lectin arrays. 2. Include controls to assess the general health and protein processing capacity of your cells (e.g., tunicamycin as a positive control for ER stress). |
| Inconsistent results in in vivo studies. | The off-target effects of this compound on β-D-glucuronidase could lead to systemic metabolic changes that vary between individual animals, contributing to experimental variability. | 1. Monitor animal health closely for any signs of toxicity. 2. Consider performing basic blood chemistry analysis to check for markers of liver or kidney function. 3. Ensure consistent dosing and administration routes. |
Experimental Protocols
Protocol 1: In Vitro Heparanase Inhibition Assay using Matrigel
This protocol is a general guideline for assessing the inhibitory effect of this compound on heparanase-mediated degradation of Matrigel, a basement membrane matrix rich in HSPGs.
Materials:
-
This compound (SF4)
-
Recombinant human heparanase
-
Matrigel™ Basement Membrane Matrix
-
24-well transwell inserts (8 µm pore size)
-
Cell culture medium (serum-free)
-
Staining solution (e.g., Crystal Violet)
-
Microplate reader
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of the 24-well transwell inserts.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Inhibition Assay:
-
Prepare various concentrations of this compound in serum-free medium.
-
In a separate tube, pre-incubate recombinant human heparanase with the different concentrations of this compound for 30 minutes at 37°C. A control with no inhibitor should be included.
-
Add the heparanase/Heparastatin mixture to the upper chamber of the Matrigel-coated inserts.
-
Incubate at 37°C for 24 hours.
-
-
Quantification of Degradation:
-
After incubation, carefully remove the medium from the upper chamber.
-
The extent of Matrigel degradation can be indirectly assessed by measuring the amount of a fluorescently labeled substrate released into the lower chamber or by quantifying the remaining Matrigel.
-
Alternatively, a cell invasion assay can be performed where the number of cells that invade through the Matrigel in the presence or absence of the inhibitor is counted. For this, cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.
-
Protocol 2: In Vitro β-D-Glucuronidase Inhibition Assay
This protocol provides a general method for measuring the inhibition of β-D-glucuronidase activity by this compound using a colorimetric or fluorometric substrate.
Materials:
-
This compound (SF4)
-
Bovine liver β-D-glucuronidase
-
Substrate: p-nitrophenyl-β-D-glucuronide (PNPG) for colorimetric assay or 4-methylumbelliferyl-β-D-glucuronide (MUG) for fluorometric assay
-
Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium carbonate for colorimetric assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the substrate (PNPG or MUG) in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of β-D-glucuronidase in the assay buffer.
-
-
Inhibition Reaction:
-
In a 96-well plate, add 50 µL of the assay buffer to the blank wells.
-
To the control and inhibitor wells, add 25 µL of the assay buffer and 25 µL of the respective this compound dilutions.
-
Add 25 µL of the β-D-glucuronidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution (for colorimetric assay).
-
Read the absorbance at 405 nm (for PNPG) or fluorescence at Ex/Em = 365/450 nm (for MUG) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Heparanase signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating potential off-target effects.
minimizing cytotoxicity of Heparastatin in cell lines
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of Heparastatin in cell lines. While this compound is a known iminosugar-based inhibitor of heparanase, specific data on its cytotoxicity profile across various cell lines is limited.[1] This guide offers a framework of troubleshooting strategies and experimental protocols based on established principles for handling small molecules in vitro to help you determine the optimal, non-toxic working concentrations for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What is the first troubleshooting step?
A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment. This will allow you to determine the cytotoxic profile of this compound in your specific cell line and identify a concentration range that is effective for your research goals while minimizing overt toxicity. It is recommended to start with a broad range of concentrations and test at several time points.[2]
Q2: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A2: Absolutely. The solvent itself can be toxic to cells, particularly at higher concentrations. It is crucial to run a vehicle control experiment where you treat cells with the solvent alone at the same concentrations used to deliver this compound. This will help you determine if the solvent is contributing to the observed cell death.[2]
Q3: We are seeing variable cytotoxicity results between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors. To improve reproducibility, it is important to standardize your cell culture conditions, including cell passage number, seeding density, and media components. Additionally, ensure the this compound stock solution is freshly prepared and has been stored correctly, protected from light and repeated freeze-thaw cycles, to prevent degradation.[2]
Q4: Are there general strategies to reduce the off-target toxicity of this compound?
A4: Yes, several general strategies can be employed. You can try to optimize the concentration and incubation time by using the lowest effective concentration for the shortest possible duration. In some cases, increasing the serum concentration in the culture medium can help mitigate toxicity. If you suspect the cytotoxicity is due to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E might be beneficial.[2]
Troubleshooting Guides
Problem: Significant Cell Death Observed at Multiple Concentrations
This is a common issue when first working with a new compound. The following steps will help you identify a suitable concentration range.
Troubleshooting Steps & Expected Outcomes
| Possible Cause | Suggested Solution | Expected Outcome |
| Compound Concentration Too High | Perform a detailed dose-response curve with a wider range of concentrations, including very low doses. | Identification of a non-toxic or minimally toxic concentration range. |
| Solvent Toxicity | Run a vehicle control experiment with the solvent at the same dilutions used for the compound. | Determine if the solvent is contributing to cell death.[2] |
| Incorrect Compound Handling | Ensure the compound is properly stored and protected from light and repeated freeze-thaw cycles. Prepare fresh stock solutions. | Consistent experimental results with a fresh aliquot of the compound.[2] |
| High Cell Line Sensitivity | Test the compound on a different, potentially more robust, cell line. | Comparison of toxicity profiles across different cell types. |
Problem: Inconsistent Cytotoxicity Results
| Possible Cause | Suggested Solution | Expected Outcome |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of results.[2] |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions. | Consistent compound activity and reduced variability in cytotoxicity.[2] |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps and ensure consistent handling of plates. | More uniform treatment of cells across experiments. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines how to determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Appropriate solvent (e.g., DMSO, PBS)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, LDH)[3]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same concentrations of the solvent.[2]
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle controls to the respective wells. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., MTT or LDH assay).[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Example Dose-Response Data
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 85.3 ± 6.2 |
| 50 | 52.1 ± 7.3 |
| 100 | 25.8 ± 5.9 |
| 250 | 5.4 ± 2.1 |
Visualizations
Caption: Workflow for determining and minimizing this compound cytotoxicity.
Caption: Potential mechanisms of this compound action and cytotoxicity.
References
Technical Support Center: Improving the In Vivo Bioavailability of Heparastatin
Disclaimer: Heparastatin is a known iminosugar-based heparanase inhibitor. However, detailed public information regarding its pharmacokinetic profile and oral bioavailability is limited.[1][2][3] This guide provides general strategies and troubleshooting advice based on established principles for improving the bioavailability of research compounds, with relevant examples from other drug classes, such as statins, which also face bioavailability challenges.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioavailability challenges?
This compound is an inhibitor of heparanase, an enzyme involved in cleaving heparan sulfate.[1] It has been used in in vivo models to study its effects on inflammation and metastasis.[1][3] While its solubility in aqueous solutions is reported, potential challenges to its oral bioavailability could include:
-
Low Permeability: As an iminosugar, its polarity might limit passive diffusion across the gastrointestinal membrane.
-
First-Pass Metabolism: If absorbed, it may be subject to significant metabolism in the liver before reaching systemic circulation, a common issue for many drugs, including some statins.[5]
-
Efflux Transporters: It could be a substrate for efflux pumps like P-glycoprotein in the gut wall, which actively transport compounds back into the intestinal lumen.
Q2: What are the general strategies to improve the bioavailability of a compound like this compound?
Strategies primarily focus on enhancing solubility, dissolution rate, and/or membrane permeability.[6][7][8] These can be broadly categorized as:
-
Formulation Approaches:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of poorly permeable drugs.[9]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and enhance uptake.[10][11]
-
Complexation: Using cyclodextrins can increase the solubility of hydrophobic drugs.[6][9]
-
-
Chemical Modification:
-
Particle Size Reduction:
Troubleshooting Guide for In Vivo Bioavailability Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between subjects | Improper dosing technique (e.g., incomplete administration, incorrect route).Physiological differences in animals (e.g., fed vs. fasted state, gut motility).Analytical error during sample processing or analysis. | Ensure consistent and accurate dosing for all animals.Standardize experimental conditions (e.g., fasting period before dosing).Review and validate the bioanalytical method for precision and accuracy. |
| Very low or undetectable plasma concentrations | Poor absorption of the formulation.Rapid metabolism or clearance.Low dose administered.Insufficient sensitivity of the analytical method. | Consider a different formulation strategy (see FAQs).Investigate potential metabolic pathways; consider co-administration with a metabolic inhibitor in preclinical studies.Perform a dose-ranging study.[12]Optimize the analytical method to achieve a lower limit of quantification (LLOQ). |
| Non-linear pharmacokinetics (dose-dependent bioavailability) | Saturation of absorption mechanisms (transporters).Saturation of first-pass metabolism. | Conduct pharmacokinetic studies at multiple dose levels to characterize the non-linearity.[12]Investigate the involvement of specific transporters or metabolic enzymes. |
| Precipitation of the drug in the GI tract | Poor solubility of the drug in gastrointestinal fluids.Formulation does not maintain the drug in a solubilized state upon dilution. | Select a formulation that can maintain supersaturation or is less prone to precipitation (e.g., solid dispersions, lipid-based formulations).[6][9]Perform in vitro dissolution tests in simulated gastric and intestinal fluids. |
Data on Bioavailability Enhancement Strategies
The following table summarizes examples of how different formulation strategies have improved the bioavailability of statins, a class of drugs known for low and variable oral bioavailability.[4][13] This data can serve as a reference for potential improvements that could be achieved for other compounds with similar challenges.
| Drug | Formulation Strategy | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (Approx.) | Reference |
| Simvastatin | Solid Lipid Nanoparticles (SLNs) | AUC (Area Under the Curve) | ~6.9 (vs. suspension) | [10] |
| Simvastatin | Chitosan-coated SLNs | AUC | ~13.1 (vs. suspension) | [10] |
| Lovastatin | Mucoadhesive Buccal Tablet | Relative Bioavailability | Significantly improved vs. oral tablet | [14] |
| Atorvastatin | Gastro-retentive Floating Tablet | AUC | ~1.6 (vs. conventional tablet) | [15] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals for at least 3 days with free access to food and water.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with water ad libitum.
-
Dosing:
-
Oral (PO): Administer this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). The vehicle should be appropriate for the formulation (e.g., water, PEG 400, lipid-based vehicle).
-
Intravenous (IV): Administer a solubilized form of this compound via the tail vein (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein into heparinized tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and half-life using appropriate software. Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well PAMPA plate system, where a filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Solution: Prepare a solution of this compound in a buffer mimicking intestinal pH (e.g., pH 6.5).
-
Acceptor Solution: Fill the wells of the acceptor plate with a buffer solution, which may contain a solubilizing agent to prevent the drug from precipitating.
-
Assay Incubation: Place the filter plate onto the acceptor plate and add the donor solution to the filter wells. Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the acceptor well over time.
Visualizations
Caption: Formulation strategies to address bioavailability challenges.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. medkoo.com [medkoo.com]
- 2. Heparanase Inhibitor | this compound (SF4) Hydrochloride | フナコシ [funakoshi.co.jp]
- 3. An iminosugar-based heparanase inhibitor this compound (SF4) suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of hepatic bioavailability as a new step for the future of statin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Parenteral systems for statin delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Bioavailability of Atorvastatin Calcium from Stabilized Gastric Resident Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Heparastatin assay interference and mitigation
Welcome to the technical support hub for the Heparastatin Assay Kit. This resource is designed to help you troubleshoot common issues, understand potential interferences, and optimize your experimental workflow for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (Heparanase) assay?
A1: This assay measures the enzymatic activity of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate (HS) chains.[1] The kit provides a heparan sulfate substrate which, when cleaved by active heparanase, releases fragments that can be detected, typically through a fluorescent or colorimetric readout. The signal generated is directly proportional to the heparanase activity. This compound is used as a model inhibitor in this context.
Q2: What are the most common sources of interference in this assay?
A2: Assay interference can lead to false positive or false negative results. Common sources include:
-
Compound Autofluorescence: Test compounds that fluoresce at the same wavelength as the detection probe can artificially increase the signal.[2]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[3][4][5]
-
Light Scattering: Precipitated compounds can scatter light, interfering with absorbance or fluorescence readings.
-
Reactivity with Assay Reagents: Compounds may directly react with the substrate or detection reagents, altering the signal.
-
Contaminants: Reagents or samples contaminated with substances like EDTA, SDS, or sodium azide can inhibit enzyme activity.[6]
Q3: How can I be sure my inhibitor is specific to heparanase?
A3: To confirm the specificity of a potential inhibitor, it is crucial to perform counter-screens and orthogonal assays.[2] An orthogonal assay uses a different detection method or substrate to measure heparanase activity. If your compound shows inhibitory activity in multiple, distinct assay formats, it is more likely to be a true inhibitor.
Q4: What is the role of heparanase in disease, and why is it a drug target?
A4: Heparanase is the only known mammalian enzyme that degrades heparan sulfate. Its activity is implicated in the progression of various diseases, including cancer and inflammatory conditions.[1] By degrading the extracellular matrix, heparanase facilitates tumor cell invasion, metastasis, and angiogenesis (the formation of new blood vessels).[7][8] Upregulation of heparanase often correlates with increased tumor size, metastasis, and poor prognosis, making it a significant target for therapeutic intervention.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal or Signal in "No Enzyme" Control
| Potential Cause | Recommended Action |
| Compound Autofluorescence | Your test compound may be intrinsically fluorescent. Perform a control experiment with the compound in the assay buffer without the enzyme or substrate. If a high signal is detected, refer to the Protocol for Assessing Compound Autofluorescence . |
| Contaminated Reagents | The assay buffer or other reagents may be contaminated with fluorescent substances. Run a blank control with only the assay buffer and detection reagent to check for background fluorescence. |
| Incorrect Plate Type | For fluorescence assays, use black, opaque-walled plates to minimize light scatter and bleed-through.[6] For colorimetric assays, use clear, flat-bottom plates.[6] |
| Incomplete Reagent Mixing | Ensure all components, especially viscous ones, are thoroughly mixed before dispensing into the plate wells.[6] |
Issue 2: Low Signal-to-Noise Ratio or No Signal
| Potential Cause | Recommended Action |
| Inactive Enzyme | The heparanase may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[10] Always run a positive control with a known active enzyme to verify its function. |
| Incorrect Assay Conditions | Enzyme activity is sensitive to pH and temperature.[10][11] Ensure the assay buffer is at the correct pH and the incubation is performed at the temperature specified in the protocol. |
| Suboptimal Reagent Concentrations | Use the concentrations of enzyme and substrate recommended in the protocol. Using too little enzyme or substrate can result in a weak signal.[12] |
| Incorrect Instrument Settings | Verify that the plate reader's excitation and emission wavelengths are correctly set for the fluorophore used in the assay.[6] |
Issue 3: Inconsistent Results or Poor Reproducibility
| Potential Cause | Recommended Action |
| Compound Precipitation | Your test compound may be precipitating in the assay buffer. Visually inspect the wells for turbidity. If precipitation is suspected, assess the compound's solubility and consider reducing the final concentration or adjusting the DMSO percentage. |
| Compound Aggregation | The compound may be forming aggregates, leading to non-specific inhibition.[4] This can cause variable results. Refer to the Protocol for Identifying Compound Aggregation . |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability.[6] Use calibrated pipettes and consider preparing a master mix for the reaction components.[6] |
| Edge Effects in Microplate | Evaporation from the outer wells of a microplate can concentrate reagents and alter results.[10] To mitigate this, avoid using the outermost wells or fill them with buffer to maintain humidity. |
Data Presentation: Assay Interference
Table 1: Common Fluorescent Interferences and Mitigation Strategies
| Interference Source | Typical Emission Spectrum | Mitigation Strategy |
| Test Compounds | Varies widely (often blue/green) | Select red-shifted fluorophores for the assay readout; perform spectral analysis to identify non-overlapping wavelengths.[13] |
| Phenol Red | 560 nm | Use phenol red-free media or buffer for cell-based assays.[14] |
| NADH / Riboflavins | 450-500 nm | Use spectral unmixing if available on your imaging system; consider chemical quenching agents. |
| Aldehyde Fixatives | Broad (400-550 nm) | Use alternative fixatives like chilled methanol or treat with a quenching agent like sodium borohydride.[14] |
Table 2: Comparison of Heparanase Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| ELISA-based | Immobilized HS is cleaved, reducing the binding of a detection protein (e.g., FGF2).[15] | High-throughput, sensitive. | Can be complex to set up; requires specific antibodies/proteins. |
| FRET-based | Cleavage of a dual-labeled substrate separates a fluorophore and quencher, increasing fluorescence. | Homogeneous (no-wash), real-time kinetics. | Susceptible to fluorescent compound interference. |
| Colorimetric (WST-1) | Uses fondaparinux as a substrate; cleavage product is detected by WST-1 tetrazolium salt.[16] | Simple, good for kinetic analysis.[16] | May have lower sensitivity than fluorescent methods. |
| Ultrafiltration | Radiolabeled HS fragments are separated from the larger substrate by size exclusion.[17] | Allows for kinetic analysis in standard conditions.[17] | Requires handling of radioactive materials; lower throughput.[17] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound interferes with the assay's fluorescence signal.
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer at the same concentrations used for the inhibition assay.
-
In a 96-well black plate, add the compound dilutions to wells containing only the assay buffer (no enzyme or substrate).
-
Include a "buffer only" well as a negative control.
-
Include a "detection reagent only" well to measure its intrinsic signal.
-
Incubate the plate under the same conditions as the main assay.
-
Read the fluorescence at the assay's specified excitation and emission wavelengths.
-
Analysis: If the signal in the compound-containing wells is significantly higher than the buffer control, the compound is autofluorescent and may be interfering with the assay.
Protocol 2: Identifying Compound Aggregation
Objective: To determine if a test compound is forming aggregates that cause non-specific inhibition.
Methodology:
-
Perform the standard heparanase inhibition assay with your test compound.
-
In parallel, run a second inhibition assay that includes a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Analysis: If the compound's inhibitory potency (IC50) significantly increases (i.e., it appears less potent) in the presence of the detergent, it is likely that the inhibition was caused by aggregation.[3] The detergent disrupts the aggregates, restoring enzyme activity.
-
Confirmation (Optional): Techniques like Nuclear Magnetic Resonance (NMR) or Dynamic Light Scattering (DLS) can be used to directly detect aggregate formation in solution.[18][19]
Visualizations
Heparanase Signaling Pathway
Caption: Heparanase cleaves HSPGs, releasing growth factors that promote tumor progression.
Troubleshooting Workflow for Apparent Inhibition
Caption: A workflow to distinguish true inhibitors from common assay artifacts.
Logical Relationships in Assay Interference
Caption: Relationships between false positives, their causes, and mitigation methods.
References
- 1. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmxresearch.com [nmxresearch.com]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Impact of Heparanase and the Tumor Microenvironment on Cancer Metastasis and Angiogenesis: Basic Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. oraclebio.com [oraclebio.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. An ELISA-based Assay for Measuring Heparanase Activity [escholarship.org]
- 16. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultrafiltration-based assay for heparanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compound aggregation in drug disco ... | Article | H1 Connect [archive.connect.h1.co]
- 19. researchgate.net [researchgate.net]
Navigating the Synthesis of Heparastatin SF4: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of Heparastatin SF4, a potent heparanase inhibitor, this technical support center provides a comprehensive guide to troubleshooting common challenges and answering frequently asked questions. The synthesis, while achievable, presents specific hurdles that require careful attention to detail and a thorough understanding of the reaction mechanisms involved.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound SF4?
A1: The established practical synthesis of this compound SF4 utilizes the naturally occurring iminosugar, Siastatin B, as the starting material.[1]
Q2: What are the key transformations in the conversion of Siastatin B to this compound SF4?
A2: The synthesis involves a multi-step process that includes protection of functional groups, selective reduction, and the introduction of a trifluoroacetamido group.
Q3: Are there any particularly challenging steps in the synthesis?
A3: Based on analogous chemical transformations, potential challenges include achieving high stereoselectivity during reduction steps, ensuring complete and selective protection and deprotection of hydroxyl and carboxyl groups, and managing the reactivity of the trifluoroacetylating agent.
Q4: What analytical techniques are recommended for monitoring the progress of the synthesis?
A4: Thin-layer chromatography (TLC) is suitable for routine reaction monitoring. For detailed characterization of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound SF4, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial protection step | - Incomplete reaction due to insufficient reagent or reaction time.- Degradation of the starting material under the reaction conditions. | - Increase the stoichiometry of the protecting group reagent.- Monitor the reaction closely by TLC and extend the reaction time if necessary.- Ensure anhydrous conditions and use a non-nucleophilic base. |
| Formation of multiple products during reduction | - Non-selective reduction of multiple functional groups.- Epimerization at stereocenters adjacent to carbonyl groups. | - Employ a milder and more selective reducing agent.- Optimize the reaction temperature and solvent to enhance selectivity.- Consider a protecting group strategy that masks other reducible functionalities. |
| Incomplete trifluoroacetylation | - Insufficient reactivity of the trifluoroacetylating agent.- Steric hindrance around the amine functionality. | - Use a more reactive trifluoroacetylating agent, such as trifluoroacetic anhydride.- Increase the reaction temperature or use a catalyst, such as a tertiary amine base.- If steric hindrance is a major issue, consider alternative synthetic routes that introduce the trifluoroacetamido group earlier. |
| Difficulty in purifying the final product | - Presence of closely related impurities or diastereomers.- Poor solubility of the product. | - Utilize high-resolution purification techniques like preparative HPLC.- Recrystallization from an appropriate solvent system can be effective for removing minor impurities.- For solubility issues, explore different solvent mixtures for chromatography and recrystallization. |
Experimental Protocols
While the full detailed experimental protocol from the original literature is not publicly available, a general workflow can be outlined based on the described transformations.
General Workflow for this compound SF4 Synthesis
Caption: Generalized workflow for the synthesis of this compound SF4 from Siastatin B.
Key Reaction Pathway
The core of the synthesis involves the transformation of the piperidine ring of Siastatin B. The following diagram illustrates the logical relationship between the key steps.
Caption: Logical progression of key chemical transformations in this compound SF4 synthesis.
By understanding these potential challenges and following a systematic troubleshooting approach, researchers can enhance the efficiency and success rate of their this compound SF4 synthesis campaigns.
References
Technical Support Center: Overcoming Resistance to Heparanase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to heparanase inhibitors like Heparastatin (roneparstat).
Frequently Asked Questions (FAQs)
Q1: What is this compound (roneparstat) and how does it work?
This compound (roneparstat) is a potent, chemically modified heparin that acts as a competitive inhibitor of heparanase.[1][2] It is an N-acetylated, glycol-split form of heparin that lacks anticoagulant activity.[3] this compound works by binding to the active site of heparanase, preventing it from cleaving heparan sulfate (HS) chains on heparan sulfate proteoglycans (HSPGs) located on the cell surface and in the extracellular matrix (ECM).[3] This inhibition blocks the release of HS-bound growth factors and cytokines, thereby impeding tumor growth, angiogenesis, and metastasis.[2][3][4]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Resistance to heparanase inhibitors like this compound can develop through several mechanisms:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can bypass the effects of heparanase inhibition by upregulating alternative signaling pathways that promote survival and proliferation. Heparanase itself, independent of its enzymatic activity, can activate signaling molecules such as Akt, Src, and the Epidermal Growth Factor Receptor (EGFR).[4][5] Upon prolonged inhibition of heparanase's enzymatic function, cells may enhance these non-enzymatic signaling activities or activate other pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways.[4][6]
-
Non-Enzymatic Functions of Heparanase: Heparanase possesses non-enzymatic functions that are not blocked by competitive inhibitors like this compound. These functions include the ability to promote cell adhesion and activate signaling cascades that contribute to cell proliferation and survival.[4] Overexpression of heparanase, even in its inactive form, can lead to enhanced signaling and contribute to a resistant phenotype.
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can adapt to heparanase inhibition. For instance, cancer cells may increase the production of other ECM-degrading enzymes or alter the composition of the ECM to maintain their invasive potential.
-
Increased Heparanase Expression: Cells may respond to inhibition by increasing the expression and secretion of heparanase, thereby requiring higher concentrations of the inhibitor to achieve the same effect. Chemotherapy has been shown to enhance heparanase expression and secretion in myeloma cells.[1]
Q3: Our heparanase activity assay is giving inconsistent results. What are the common pitfalls and how can we troubleshoot them?
Inconsistent results in heparanase activity assays can stem from various factors. Here are some common issues and troubleshooting tips:
-
Substrate Quality and Consistency: The quality and source of the heparan sulfate substrate can significantly impact assay results. Use a well-characterized and consistent source of HS. Some assays utilize synthetic oligosaccharides like fondaparinux for a more homogenous substrate.[7]
-
Enzyme Activity: Ensure the recombinant heparanase or cell lysate containing heparanase is active. Avoid repeated freeze-thaw cycles of the enzyme. It's advisable to aliquot the enzyme upon receipt.
-
Assay Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for optimal heparanase activity. The optimal pH for heparanase is typically acidic (around pH 5.5).
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure the reaction is in the linear range. Excessively long incubation times can lead to substrate depletion and non-linear kinetics.
-
Detection Method Sensitivity: The sensitivity of the detection method (e.g., colorimetric, fluorometric, radioisotopic) can affect the reproducibility of the results.[8] Ensure your detection method is sensitive enough to detect subtle changes in heparanase activity.
-
Inhibitor Purity: If screening inhibitors, ensure the purity of the compounds, as impurities could interfere with the assay.[9]
Troubleshooting Guides
Problem 1: Variable IC50 values for this compound in cell-based assays.
-
Potential Cause: Biological variability in cell lines, including passage number and cell density.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range.
-
Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to inhibitors.
-
Serum Concentration: Variations in serum batches can affect cell growth and drug response. Test and use a single lot of serum for a set of experiments.
-
Assay Duration: The duration of the inhibitor treatment can impact the IC50 value. Standardize the treatment time across all experiments.
-
Data Analysis: Use a consistent method for calculating IC50 values from dose-response curves.[10]
-
Problem 2: No significant effect of this compound on cell migration or invasion in our model.
-
Potential Cause: The cell line may not be dependent on the enzymatic activity of heparanase for migration and invasion.
-
Troubleshooting Steps:
-
Confirm Heparanase Expression and Activity: Verify that your cell line expresses active heparanase using Western blotting and a heparanase activity assay.
-
Investigate Non-Enzymatic Functions: The migration of your cells might be driven by non-enzymatic functions of heparanase or other pathways. Consider using siRNA to knockdown total heparanase expression and compare the results with this compound treatment.
-
Alternative Invasion Pathways: Cells might be utilizing other proteases, such as matrix metalloproteinases (MMPs), for invasion. Test the effect of broad-spectrum protease inhibitors or specific MMP inhibitors.
-
Assay Conditions: Optimize the Matrigel concentration and coating procedure for invasion assays, as this can influence the results.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Various Compounds Against Heparanase
| Compound | Type | IC50 Value | Reference |
| This compound (roneparstat) | Heparin-derived | Sub-nanomolar | [2] |
| PI-88 (Muparfostat) | Sulfated oligosaccharide | 0.98 µM | [2] |
| Trachyspic acid | Natural product | 36 µM | [2] |
| Synthetic stereoisomers of trachyspic acid | Synthetic small molecule | 24.5 - 33.5 µM | [2] |
| Fragment 17 | Fragment-based | 142 µM | [11] |
| Fragment 29 | Fragment-based | 847 µM | [11] |
| Fragment 30 | Fragment-based | 306 µM | [11] |
Experimental Protocols
Protocol 1: Heparanase Activity Assay (Colorimetric)
This protocol is adapted from a method using the tetrazolium salt WST-1 to detect the reducing ends of cleaved heparan sulfate.[7]
Materials:
-
Recombinant human heparanase
-
This compound or other inhibitors
-
Fondaparinux (substrate)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
WST-1 reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the inhibitor dilutions.
-
Add 20 µL of recombinant heparanase (at a pre-determined optimal concentration) to each well containing the inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Add 20 µL of fondaparinux solution to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add 20 µL of WST-1 reagent to each well.
-
Incubate at 60°C for 1 hour, or until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blotting for Heparanase and Signaling Proteins
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-heparanase, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Transwell Cell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free media
-
Media with chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet stain
Procedure:
-
Pre-treat cells with this compound for 24 hours.
-
Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of media containing the chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 12-24 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with 0.1% crystal violet solution.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain in a plate reader.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based assay for evaluating the interaction of heparin-like molecules and basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Anticoagulant Heparins as Heparanase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 8. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Quality Control for Heparin & Heparan Sulfate Preparations
Disclaimer: The term "Heparastatin" is not widely recognized in the scientific literature. This technical support guide focuses on quality control for Heparin and Heparan Sulfate preparations, which are closely related and extensively studied glycosaminoglycans. The principles and methodologies described here are fundamental to ensuring the quality, safety, and efficacy of these complex biological molecules.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with heparin and heparan sulfate.
Troubleshooting Guide
Issue 1: Inconsistent Anticoagulant Activity in Biological Assays
-
Question: My heparin preparation shows variable anticoagulant activity between batches. What could be the cause, and how can I troubleshoot this?
-
Answer: Inconsistent anticoagulant activity is a common issue stemming from the inherent heterogeneity of heparin. The anticoagulant effect is primarily mediated through its interaction with antithrombin (AT), which inhibits coagulation factors IIa and Xa.[1] Variations in the following can lead to inconsistent activity:
-
Molecular Weight Distribution: Higher molecular weight chains generally exhibit greater anti-IIa activity.
-
Pentasaccharide Content: The specific antithrombin-binding pentasaccharide sequence is crucial for anticoagulant function.
-
Presence of Impurities: Contaminants can interfere with the biological assays.
Troubleshooting Steps:
-
Characterize Molecular Weight: Use Size Exclusion Chromatography (SEC) to analyze the molecular weight distribution of each batch.[2]
-
Quantify Antithrombin Binding Sites: While direct quantification is complex, functional assays like anti-Xa and anti-IIa activity assays provide a measure of the active heparin population.
-
Impurity Profiling: Screen for common impurities such as dermatan sulfate and oversulfated chondroitin sulfate (OSCS) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC).[3][4]
-
Review Assay Protocol: Ensure consistency in the execution of anti-Xa and anti-IIa assays, including reagent quality and instrument calibration.
-
Issue 2: Unexpected Peaks in HPLC or CE Analysis
-
Question: I am observing unexpected peaks during the analysis of my heparan sulfate preparation by HPLC or Capillary Electrophoresis (CE). What do these peaks represent?
-
Answer: Unexpected peaks in chromatographic or electrophoretic analyses can indicate the presence of impurities or degradation products.[3] Common sources include:
-
Process-Related Impurities: Residual solvents, reagents from the manufacturing process, or by-products of chemical modifications.[3]
-
Structurally Related Impurities: Other glycosaminoglycans (GAGs) from the source material, such as dermatan sulfate.[3]
-
Degradation Products: Resulting from harsh processing conditions or improper storage.
-
Adulterants: Intentional additions, such as the historical contamination with OSCS.[4]
Troubleshooting Steps:
-
Identify the Peak: Use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Capillary Electrophoresis-Mass Spectrometry (CE-MS) to determine the mass of the species in the unknown peak, which can help in its identification.[5]
-
NMR Spectroscopy: 1H NMR is a powerful tool for identifying and quantifying impurities, including those not easily detected by other methods.[3]
-
Review Synthesis/Purification Process: Examine the preparation protocol for potential sources of contamination or degradation.
-
Forced Degradation Studies: Perform stress testing (e.g., exposure to acid, base, heat, light) on a reference sample to see if the unknown peak corresponds to a known degradation product.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for a heparin preparation?
-
A1: The critical quality attributes for heparin are those physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs include:
-
Potency (Anticoagulant Activity): Measured by anti-Xa and anti-IIa assays.
-
Molecular Weight Distribution: Determined by SEC.
-
Identity: Confirmed by techniques like NMR and SAX-HPLC.
-
Purity: Absence of contaminants and impurities, including protein, nucleotidic impurities, and other GAGs.[6]
-
Absence of Specific Contaminants: Such as OSCS.[4]
-
Q2: How can I assess the purity of my heparan sulfate preparation?
-
A2: Assessing the purity of heparan sulfate involves a multi-faceted approach using orthogonal analytical techniques. Impurity profiling is a key component of quality control.[7] A combination of the following methods is recommended:
-
NMR Spectroscopy: Provides detailed structural information and can detect and quantify a wide range of impurities.[3]
-
SAX-HPLC: Separates GAGs based on charge, effectively detecting highly sulfated impurities like OSCS.[2]
-
SEC: Determines molecular weight distribution and can reveal the presence of high or low molecular weight contaminants.[2]
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on the charge-to-size ratio, useful for detecting subtle differences and impurities.[8]
-
Q3: What are the standard methods for determining the biological activity of heparin?
-
A3: The biological activity of heparin is primarily determined by its anticoagulant properties. The most common in vitro bioassays are:
-
Anti-Factor Xa (anti-Xa) Assay: Measures the ability of heparin to potentiate the inhibition of Factor Xa by antithrombin.
-
Anti-Factor IIa (anti-IIa) Assay: Measures the ability of heparin to potentiate the inhibition of Factor IIa (thrombin) by antithrombin.[1]
-
Activated Partial Thromboplastin Time (aPTT) Assay: A global coagulation assay that is sensitive to the activity of both the intrinsic and common coagulation pathways.[9]
-
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Heparin Quality Control Parameters
| Parameter | Method | Typical Specification |
| Potency | ||
| Anti-Xa Activity | Chromogenic Assay | ≥ 180 IU/mg |
| Anti-IIa Activity | Chromogenic Assay | Report Value |
| Ratio of Anti-Xa to Anti-IIa | Calculated | 0.9 - 1.1 |
| Identity & Purity | ||
| 1H NMR Spectrum | NMR Spectroscopy | Conforms to reference standard |
| Dermatan Sulfate | SAX-HPLC / NMR | ≤ 1% |
| Oversulfated Chondroitin Sulfate (OSCS) | SAX-HPLC / NMR | Not Detected |
| Molecular Weight | ||
| Weight-Average Molecular Weight (Mw) | SEC | 15,000 - 19,000 Da |
| Polydispersity | SEC | ≤ 1.5 |
| Other Impurities | ||
| Protein Impurities | Spectrophotometric Assay | ≤ 0.5% |
| Nucleotidic Impurities | UV Spectroscopy (A260/A280) | Report Value |
Note: Specifications can vary depending on the pharmacopeia and the intended use of the preparation.
Experimental Protocols
Protocol 1: Determination of Anti-Factor Xa and Anti-Factor IIa Activity
This protocol is based on chromogenic assays.
-
Principle: Heparin potentiates the inactivation of Factor Xa or Factor IIa by antithrombin. The residual enzyme activity is inversely proportional to the heparin concentration.
-
Materials:
-
Heparin sample and reference standard
-
Antithrombin (AT)
-
Factor Xa or Factor IIa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2765) or Factor IIa (e.g., S-2238)
-
Tris-HCl buffer
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the heparin reference standard and the test sample.
-
In a microplate, add the heparin dilution, a fixed amount of AT, and a fixed amount of either Factor Xa or Factor IIa.
-
Incubate to allow the formation of the heparin-AT-enzyme complex.
-
Add the corresponding chromogenic substrate.
-
Measure the rate of color development (absorbance at 405 nm) using a microplate reader.
-
Construct a standard curve using the reference standard dilutions and determine the potency of the test sample.
-
Protocol 2: Impurity Profiling by SAX-HPLC
-
Principle: Strong Anion Exchange High-Performance Liquid Chromatography separates molecules based on their negative charge. Highly sulfated GAGs like heparin and OSCS will have different retention times.
-
Materials:
-
HPLC system with a SAX column
-
Mobile Phase A: Low salt concentration buffer
-
Mobile Phase B: High salt concentration buffer
-
Heparin sample, OSCS reference standard, Dermatan Sulfate reference standard
-
-
Procedure:
-
Dissolve the heparin sample and standards in the mobile phase.
-
Inject the sample onto the SAX column.
-
Elute with a salt gradient (increasing concentration of Mobile Phase B).
-
Monitor the eluent at ~232 nm (for unsaturated uronic acids if samples are enzymatically digested) or by another suitable detection method.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.
-
Visualizations
Caption: Workflow for Heparin Quality Control.
Caption: Heparin's Anticoagulation Signaling Pathway.
References
- 1. The establishment and validation of efficient assays for anti-IIa and anti-Xa activities of heparin sodium and heparin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for the Quality Control of Pharmaceutical Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantitative Analysis of Impurities in Unfractionated Heparin of Bovine Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Detection of Clinical Used Heparins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Validation & Comparative
Heparastatin Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of heparanase inhibitors, a class of molecules to which the investigational compound "Heparastatin" is hypothesized to belong. The data presented here is based on published studies of prominent heparanase inhibitors, offering a benchmark for evaluating novel therapeutics targeting this enzyme.
Executive Summary
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, playing a critical role in extracellular matrix remodeling, tumor invasion, and metastasis.[1][2] Its overexpression is correlated with poor prognosis in various cancers.[1][3] This guide focuses on the preclinical performance of three representative heparanase inhibitors: Roneparstat (SST0001), Pixatimod (PG545), and Necuparanib (M-402), providing a comparative analysis of their efficacy in various cancer models.
Data Presentation: Comparative Efficacy of Heparanase Inhibitors
The following tables summarize the quantitative data from preclinical studies of Roneparstat, Pixatimod, and Necuparanib.
Table 1: In Vitro Efficacy of Heparanase Inhibitors
| Inhibitor | Cancer Type | Assay | Endpoint | Result | Citation(s) |
| Roneparstat (SST0001) | Multiple Myeloma | Cell Viability | IC50 | Data not specified in searches | |
| Sarcoma | Cell Growth | Inhibition of anchorage-independent growth | Effective inhibition | [4] | |
| Sarcoma | Invasion Assay | Inhibition of cell invasion | Effective inhibition | [4] | |
| Pixatimod (PG545) | Various Solid Tumors | Heparanase Inhibition | IC50 | Data not specified in searches | [5] |
| Pancreatic Cancer | Invasion Assay | Inhibition of invasion | Potent inhibition | [5] | |
| Necuparanib (M-402) | Pancreatic Cancer | Invasion Assay | Dose-dependent inhibition of invasion | Effective inhibition | [6] |
| Breast Carcinoma | Heparanase Inhibition | IC50 | ~5 µg/mL | [7][8] | |
| Colon Carcinoma | Endothelial Cell Sprouting | IC50 (VEGF-A induced) | 20.9 µg/mL | [7] | |
| Colon Carcinoma | Endothelial Cell Sprouting | IC50 (FGF2 induced) | 5.6 µg/mL | [7] |
Table 2: In Vivo Efficacy of Heparanase Inhibitors
| Inhibitor | Cancer Model | Animal Model | Primary Endpoint | Result | Citation(s) |
| Roneparstat (SST0001) | Multiple Myeloma (CAG-HPSE cells) | Mouse | Tumor Burden | Significant reduction in combination with bortezomib or melphalan | [9] |
| Ewing's Sarcoma Family Tumor | Mouse Xenograft | Tumor Growth | Inhibition of tumor growth | [4] | |
| Rhabdoid Tumor | Mouse Xenograft | Tumor Growth | High rate of complete responses in combination with irinotecan | [4] | |
| Pixatimod (PG545) | Various Cancers | ~30 xenograft and 20 syngeneic models | Tumor Growth, Metastasis | Potent activity | [5] |
| Pancreatic Cancer | Mouse Model | Tumor Growth | Antitumor activity | [5] | |
| Necuparanib (M-402) | Murine Melanoma (B16F10) | Mouse | Lung Metastasis | Effective inhibition of tumor cell seeding to the lung | [7] |
| Murine Mammary Carcinoma (4T1) | Mouse | Spontaneous Metastasis | Inhibition of metastasis and prolonged survival (alone or with cisplatin/docetaxel) | [7] | |
| Human Colon Carcinoma (C170HM2) | Mouse | Liver Metastasis | Data not specified in searches | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
Principle: Invasive cells degrade a reconstituted basement membrane (Matrigel) and migrate through the pores of a transwell insert towards a chemoattractant.[10][11]
Protocol:
-
Preparation of Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[10] Coat the upper surface of transwell inserts (8.0 µm pore size) with 50-100 µL of the diluted Matrigel solution.[12] Incubate at 37°C for 1-3 hours to allow the gel to solidify.[12]
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed 2.5 - 5 x 10^4 cells in 100 µL of serum-free medium into the upper chamber of the Matrigel-coated inserts.[12]
-
Chemoattraction: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12]
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.[12]
-
Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix the invaded cells on the lower surface of the membrane with 70% ethanol for 10 minutes.[12]
-
Stain the cells with 0.1% crystal violet for 10 minutes.[12]
-
Wash the inserts with water and allow them to air dry.[12]
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
In Vivo Lung Metastasis Model
This model evaluates the effect of therapeutic agents on the formation of lung metastases in mice.
Principle: Cancer cells are injected intravenously into mice, and the subsequent formation of metastatic nodules in the lungs is quantified.[3][13]
Protocol:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a sterile solution, such as PBS, at a concentration of 5 x 10^7 cells/mL.[14]
-
Animal Injection: Anesthetize the mice. Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.[3][14]
-
Monitoring: Monitor the mice regularly for signs of tumor burden, such as weight loss or emaciation.[14]
-
Metastasis Quantification: After a predetermined period (e.g., 2-4 weeks), euthanize the mice.[3]
Mandatory Visualization
Heparanase Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by heparanase activity.
Caption: Heparanase-mediated release of growth factors and subsequent intracellular signaling.
Caption: The Heparanase/Syndecan-1 axis in promoting tumor progression.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of a heparanase inhibitor.
Caption: General workflow for preclinical validation of heparanase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Heparanase regulates levels of syndecan-1 in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparanase Inhibition by Pixatimod (PG545): Basic Aspects and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M402, a Novel Heparan Sulfate Mimetic, Targets Multiple Pathways Implicated in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. corning.com [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. snapcyte.com [snapcyte.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In vivo lung metastasis model [bio-protocol.org]
- 15. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Heparanase Inhibitors: Heparastatin SF4 vs. Roneparstat and Muparfostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Heparastatin SF4 with other key heparanase inhibitors, Roneparstat (SST0001) and Muparfostat (PI-88). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Heparanase and its Inhibition
Heparanase is an endo-β-D-glucuronidase that plays a critical role in cancer progression. By cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface, heparanase facilitates tumor cell invasion, metastasis, and angiogenesis[1][2][3]. Overexpression of heparanase is observed in a wide variety of human tumors and is often correlated with poor prognosis, making it a compelling target for anticancer therapies[4]. The inhibition of heparanase activity is a promising strategy to impede these pathological processes. This guide focuses on a comparative analysis of three heparanase inhibitors: this compound SF4, Roneparstat, and Muparfostat.
Overview of Compared Heparanase Inhibitors
-
This compound SF4: An iminosugar-based small molecule inhibitor of heparanase.
-
Roneparstat (SST0001): A chemically modified, non-anticoagulant heparin with high potency as a competitive heparanase inhibitor[5][6]. It is a 100% N-desulfated, N-reacetylated, and 25% glycol-split heparin[6].
-
Muparfostat (PI-88): A complex mixture of highly sulfated, monophosphorylated mannose oligosaccharides derived from the yeast Pichia holstii[7][8][9]. It acts as a heparan sulfate mimetic to inhibit heparanase and also interferes with the activity of various heparin-binding growth factors[7][8].
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound SF4, Roneparstat, and Muparfostat based on available experimental findings.
Table 1: In Vitro Heparanase Inhibition
| Inhibitor | Type | Target | IC50 / Ki | Assay Method |
| This compound SF4 | Iminosugar | Recombinant Human Heparanase | IC50: 1.02 µM | Not specified |
| Roneparstat (SST0001) | Modified Heparin | Recombinant Human Heparanase | IC50: ~3 nM | Kinetic analysis of dose-inhibition curves[5] |
| Muparfostat (PI-88) | Sulfated Oligosaccharide | Recombinant Human Heparanase | Ki: 7.9 nM | Colorimetric assay using Fondaparinux as a substrate[10] |
Table 2: In Vivo Anti-Metastatic Activity
| Inhibitor | Animal Model | Cancer Cell Line | Administration Route | Key Findings |
| This compound SF4 | Mouse | B16-F10 melanoma | Intravenous | Significant reduction in lung metastases[1] |
| Roneparstat (SST0001) | Mouse | B16 melanoma | Not specified | Comparable efficacy to covalent HPSE inhibitors in reducing lung tumors[1] |
| Muparfostat (PI-88) | Preclinical animal models | Various | Not specified | Blocks metastasis and tumor growth[9][11] |
Mechanism of Action and Signaling Pathways
Heparanase activity initiates a cascade of events that promote cancer progression. Inhibition of heparanase by compounds like this compound SF4, Roneparstat, and Muparfostat can disrupt these pathways.
Heparanase-Mediated Signaling Pathway
dot
Caption: Heparanase cleaves HSPGs, releasing growth factors that activate signaling pathways promoting cancer progression.
Experimental Workflow for Evaluating Heparanase Inhibitors
dot
Caption: A typical workflow for the preclinical evaluation of heparanase inhibitors.
Detailed Experimental Protocols
In Vitro Heparanase Activity Assay (Fondaparinux-based Colorimetric Assay)
This assay measures heparanase activity by detecting the cleavage of the synthetic pentasaccharide Fondaparinux[10].
Materials:
-
Recombinant human heparanase
-
Fondaparinux sodium
-
Heparanase reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
WST-1 (water-soluble tetrazolium salt) solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the heparanase inhibitor (e.g., this compound SF4) in the reaction buffer.
-
In a 96-well plate, add the inhibitor dilutions, recombinant heparanase, and Fondaparinux substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) to allow for the enzymatic reaction.
-
Add WST-1 solution to each well. WST-1 is reduced by the newly formed reducing end of the cleaved Fondaparinux, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis[12][13][14][15].
Materials:
-
Cancer cell line (e.g., B16-F10 melanoma)
-
Matrigel basement membrane matrix
-
Transwell inserts (8 µm pore size)
-
Cell culture medium (with and without serum)
-
Heparanase inhibitor
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing the heparanase inhibitor at various concentrations.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the effect on invasion.
In Vivo Experimental Metastasis Model (B16-F10 Murine Melanoma)
This model is widely used to evaluate the anti-metastatic potential of therapeutic agents[16][17][18][19][20].
Materials:
-
B16-F10 murine melanoma cells
-
Syngeneic mice (e.g., C57BL/6)
-
Heparanase inhibitor
-
Phosphate-buffered saline (PBS)
-
Surgical tools for necropsy
Procedure:
-
Culture B16-F10 melanoma cells and harvest them for injection.
-
Inject a defined number of B16-F10 cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the lateral tail vein of the mice.
-
Administer the heparanase inhibitor to the mice according to the desired dosing schedule (e.g., daily intraperitoneal or intravenous injections) starting at a specified time point relative to tumor cell injection. A control group should receive a vehicle control (e.g., PBS).
-
After a predetermined period (e.g., 14-21 days), euthanize the mice.
-
Excise the lungs and fix them in an appropriate fixative (e.g., Bouin's solution).
-
Count the number of visible metastatic nodules on the lung surface.
-
Optionally, perform histological analysis of the lung tissue to confirm the presence of micrometastases.
-
Compare the number of lung metastases in the inhibitor-treated groups to the control group to assess the anti-metastatic efficacy.
Conclusion
This compound SF4, Roneparstat, and Muparfostat are all potent inhibitors of heparanase with demonstrated anti-cancer activities. Roneparstat and Muparfostat, being heparan sulfate mimetics, exhibit very high potency in the nanomolar range. This compound SF4, a small molecule inhibitor, shows efficacy in the low micromolar range. The choice of inhibitor for a specific research or therapeutic application will depend on various factors, including the desired potency, specificity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the comparative evaluation of these and other heparanase inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. JCI - Molecular properties and involvement of heparanase in cancer metastasis and angiogenesis [jci.org]
- 3. Impact of Heparanase and the Tumor Microenvironment on Cancer Metastasis and Angiogenesis: Basic Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparanase and cancer progression: New directions, new promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis and molecular modeling of the inhibition mechanism of roneparstat (SST0001) on human heparanase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. Muparfostat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Development of a colorimetric assay for heparanase activity suitable for kinetic analysis and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pre-clinical and clinical significance of heparanase in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snapcyte.com [snapcyte.com]
- 15. corning.com [corning.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Endogenous DEL-1 restrains melanoma lung metastasis by limiting myeloid cell–associated lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amelioration of B16F10 melanoma lung metastasis in mice by a combination therapy with indomethacin and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Specificity Analysis of Heparastatin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed specificity analysis of Heparastatin (also known as SF4), an iminosugar-based inhibitor of heparanase. The document is intended for researchers, scientists, and drug development professionals interested in the inhibitory profile of this compound against other glycosidases. The following sections present quantitative data on its inhibitory potency, a detailed experimental protocol for assessing glycosidase inhibition, and visualizations of the experimental workflow.
Data Presentation: Inhibitory Activity of this compound
This compound has been evaluated for its inhibitory activity against recombinant human heparanase and bovine liver β-D-glucuronidase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Enzyme Target | Source | Inhibitor | IC50 (µM) |
| Heparanase | Recombinant Human | This compound (SF4) | 1.02[1] |
| β-D-glucuronidase | Bovine Liver | This compound (SF4) | 0.065[1] |
Table 1: Quantitative analysis of this compound's inhibitory potency against heparanase and β-D-glucuronidase.
The data indicates that this compound is a potent inhibitor of both heparanase and β-D-glucuronidase, with a significantly lower IC50 value for β-D-glucuronidase, suggesting a higher potency against this particular glycosidase under the tested conditions.[1]
Experimental Protocols
The determination of the IC50 values for glycosidase inhibitors is a critical step in their characterization. Below is a representative protocol for a colorimetric in vitro glycosidase inhibition assay, which can be adapted for various glycosidases and inhibitors, including this compound.
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific glycosidase by 50% (IC50).
Materials:
-
Glycosidase enzyme (e.g., heparanase, β-D-glucuronidase)
-
Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide for β-D-glucuronidase)
-
Inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the glycosidase enzyme in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
Prepare a serial dilution of the inhibitor in the assay buffer to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% enzyme activity): Enzyme solution and assay buffer.
-
Inhibitor wells: Enzyme solution and the various dilutions of the inhibitor.
-
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells except the blank wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes), allowing the enzyme to act on the substrate.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate) to all wells. The stop solution will change the pH and halt the enzyme activity, while also inducing a color change in the product (p-nitrophenol).
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that corresponds to 50% inhibition.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
References
Heparastatin vs. Heparin Derivatives: A Comparative Guide to Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-cancer therapeutics is continually evolving, with a growing interest in compounds that can modulate the tumor microenvironment and inhibit metastasis. Among these, heparanase inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of the anti-cancer activities of heparastatin, a potent heparanase inhibitor, and various heparin derivatives, which exhibit a broader range of anti-cancer mechanisms.
At a Glance: Key Differences in Anti-Cancer Profiles
| Feature | This compound | Heparin Derivatives |
| Primary Mechanism | Potent and specific inhibition of heparanase | Multi-targeted: heparanase inhibition, P/L-selectin blockade, anti-angiogenesis, interference with growth factor signaling (e.g., VEGF, FGF), and modulation of the CXCL12-CXCR4 axis[1] |
| Anticoagulant Activity | Low to negligible | Varies from significant (unfractionated heparin, LMWHs) to minimal (non-anticoagulant derivatives)[1] |
| Mode of Action | Primarily enzymatic inhibition | Enzymatic inhibition, competitive binding to growth factors and adhesion molecules |
| Clinical Development | Preclinical and early clinical investigation | Established clinical use for anticoagulation; various derivatives in clinical trials for anti-cancer indications |
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the available quantitative data on the anti-cancer activity of this compound and representative heparin derivatives. It is important to note that these data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Heparanase Inhibition
| Compound | Assay System | IC50 Value | Reference |
| This compound | Recombinant human heparanase (from A375-M cells) | 10.55 µM | [2] |
| Tinzaparin | Not specified | ~0.5–1 µg/mL | [2] |
| Ardeparin | Not specified | ~8–15 µg/mL | [2] |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cancer Cell Line | Assay | IC50 Value / Effect | Reference |
| This compound | - | - | Data not available | |
| Acetylated LMWH (ALMWH) | MDA-MB-231 (Breast Cancer) | Not specified | 22.16 µM (at 48h) | |
| Enoxaparin | A549 (Lung Cancer) | Cell Counting | Dose- and time-dependent decrease in cell count | [3] |
| Dalteparin | A549 (Lung Cancer) | Cell Viability Assay | Dose- and time-dependent inhibition of cell viability | [4] |
| Non-anticoagulant heparin (NH) | H400/H357 (Oral Squamous Cell Carcinoma) | Cytotoxicity Assay | Significant cytotoxicity at 80 U/mL | [5] |
Table 3: In Vivo Anti-Metastatic Activity
| Compound | Animal Model | Cancer Type | Dosage | Inhibition of Metastasis | Reference |
| This compound | Murine Lewis Lung Carcinoma | Lung | 100 mg/kg once per day | 57.1% | [2] |
| Enoxaparin | B16 Melanoma Mouse Model | Melanoma | 10 mg/kg s.c. daily for 14 days | 70% reduction in lung tumor formation | [6] |
| Tinzaparin | B16 Melanoma Mouse Model | Melanoma | s.c. administration 4h prior to cell infusion | 89% reduction in lung tumor formation | [7] |
| Non-anticoagulant LMWH (NA-LMWH) | B16 Melanoma Mouse Model | Melanoma | 10 mg/kg s.c. daily for 14 days | 70% reduction in lung tumor formation | [6] |
Mechanisms of Action and Signaling Pathways
This compound: The Heparanase Specialist
This compound's anti-cancer activity is primarily attributed to its potent inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. By inhibiting heparanase, this compound disrupts key processes in tumor progression:
-
Inhibition of ECM Degradation: Prevents the breakdown of the ECM, a crucial barrier to tumor cell invasion and metastasis.
-
Modulation of Growth Factor Signaling: Heparanase releases heparan sulfate-bound growth factors (e.g., VEGF, FGF) from the ECM. This compound's inhibition of heparanase can thus indirectly suppress angiogenesis and tumor cell proliferation.
Heparin Derivatives: The Multi-Target Modulators
Heparin derivatives exert their anti-cancer effects through a variety of mechanisms, making them versatile agents in oncology research. Their activities are often independent of their well-known anticoagulant properties, and many non-anticoagulant derivatives have been developed to minimize bleeding risks[8].
-
Heparanase Inhibition: Similar to this compound, but generally less potent.
-
Selectin Inhibition: They block P- and L-selectins on platelets and endothelial cells, preventing the formation of tumor cell-platelet aggregates and their adhesion to the vessel wall, a critical step in metastasis[1][9].
-
Inhibition of Angiogenesis: Heparin derivatives can sequester pro-angiogenic growth factors like VEGF and FGF, preventing them from binding to their receptors on endothelial cells[10].
-
Interference with the CXCL12-CXCR4 Axis: This axis is crucial for tumor cell migration, invasion, and metastasis. Heparin derivatives can bind to CXCL12, disrupting its interaction with the CXCR4 receptor on cancer cells[1].
Experimental Protocols
In Vitro Heparanase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human heparanase is purified from a suitable expression system (e.g., transfected human melanoma A375-M cells)[2]. A fluorescently labeled heparan sulfate substrate is used.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or heparin derivative) in an appropriate buffer.
-
Reaction Initiation: The fluorescently labeled heparan sulfate substrate is added to initiate the enzymatic reaction.
-
Detection: The reaction is incubated at 37°C, and the increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Anti-Metastasis Assay (Murine Model)
-
Animal Model: Immunocompromised or syngeneic mice (e.g., C57BL/6 for B16 melanoma cells) are used.
-
Tumor Cell Implantation: A known number of cancer cells (e.g., 1 x 10^5 B16 melanoma cells) are injected intravenously via the tail vein to induce experimental lung metastasis[6].
-
Treatment: The test compound (this compound or heparin derivative) is administered at a predetermined dose and schedule. For example, subcutaneous injections may be given daily for a specified period (e.g., 14 days)[6].
-
Endpoint: After a set period (e.g., 14-21 days), the mice are euthanized, and the lungs are harvested.
-
Quantification of Metastasis: The number of metastatic nodules on the lung surface is counted. Alternatively, the lungs can be weighed, or histological analysis can be performed to quantify the tumor burden.
-
Data Analysis: The percentage of inhibition of metastasis is calculated by comparing the number of metastatic nodules in the treated group to the control (vehicle-treated) group.
Conclusion
Both this compound and heparin derivatives show significant promise as anti-cancer agents, particularly in the context of inhibiting metastasis. This compound offers the advantage of being a specific and potent heparanase inhibitor with potentially fewer off-target effects and lower anticoagulant activity. In contrast, heparin derivatives provide a multi-pronged attack on tumor progression, targeting several key pathways simultaneously. The choice between these agents in a research or therapeutic setting will depend on the specific cancer type, the desired mechanism of action, and the tolerance for potential side effects such as bleeding. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and optimal applications of these promising anti-cancer compounds.
References
- 1. The anti-cancer properties of heparin and its derivatives: a review and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Concentration- and time-dependent effects of enoxaparin on human adenocarcinomic epithelial cell line A549 proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of dalteparin, a kind of low molecular weight heparin, on lung adenocarcinoma A549 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non‐Anticoagulant Heparin: An In Vitro Investigation of a Novel Therapeutic Approach for Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-anticoagulant heparins and inhibition of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Tinzaparin in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Anticoagulant Heparins and Inhibition of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heparin and cancer revisited: Mechanistic connections involving platelets, P-selectin, carcinoma mucins, and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of dalteparin sodium on the growth of cancer cells and tumor-associated angiogenesis in A549 human lung cancer cell line and grafted mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Heparastatin's Anti-Inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Heparastatin with established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The information is supported by experimental data from in vitro and in vivo studies, offering insights into the potential of this compound as a novel anti-inflammatory agent.
Mechanism of Action: A Divergent Approach to Inflammation Control
This compound exerts its anti-inflammatory effects through a distinct mechanism compared to traditional NSAIDs. It functions as a potent inhibitor of heparanase, an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs).[1] The degradation of heparan sulfate by heparanase plays a crucial role in inflammation by releasing pro-inflammatory cytokines and growth factors sequestered in the extracellular matrix and on the cell surface.[2] By inhibiting heparanase, this compound prevents the release of these inflammatory mediators and modulates downstream signaling pathways, including the NF-κB pathway, a key regulator of the inflammatory response.
In contrast, NSAIDs like Ibuprofen and Celecoxib primarily target cyclooxygenase (COX) enzymes. Ibuprofen is a non-selective COX inhibitor, blocking both COX-1 and COX-2, while Celecoxib is a selective COX-2 inhibitor. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and comparator drugs can be assessed in vitro by measuring their ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Table 1: Comparison of In Vitro Anti-Inflammatory Activity
| Compound | Target | Test System | Key Findings |
| This compound | Heparanase | LPS-stimulated RAW 264.7 macrophages | Pre-treatment with heparanase inhibitors has been shown to reduce the expression of pro-inflammatory cytokines like IL-6 in response to inflammatory stimuli.[3] |
| Ibuprofen | COX-1 and COX-2 | LPS-stimulated human peripheral blood mononuclear cells | In some studies, pretreatment with ibuprofen augmented the release of TNF-α and IL-6 in response to endotoxin.[4][5] |
| Celecoxib | COX-2 | TNF-α-stimulated NIH 3T3 cells | Potently inhibited TNF-α-induced NF-κB activation and the expression of inflammatory cytokines.[6] In some studies, celecoxib has been shown to reduce the expression of NF-κB p65 (RelA) and TNFα in a dose-dependent manner in glioblastoma cells.[7] |
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard and well-established in vivo assay to evaluate the anti-inflammatory activity of novel compounds. This model mimics the acute inflammatory response characterized by edema, erythema, and hyperalgesia.
Table 2: Comparison of In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosing | Efficacy (Edema Reduction) |
| This compound (SF4) | Carrageenan-induced dorsal air pouch in mice | Topical administration | Significantly reduced the number of infiltrated neutrophils and monocytes into the inflamed site.[1] |
| Ibuprofen | Carrageenan-induced paw edema in rats | 100 mg/kg | Demonstrated significant inhibition of paw edema.[8] |
| Celecoxib | Carrageenan-induced paw edema in rats | 30 mg/kg, p.o. | Significantly prevented the full manifestation of edema.[9] At a dose of 25 mg/kg, celecoxib reduced paw edema by 27.9%.[6] |
Experimental Protocols
In Vitro: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines from macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) and vehicle control
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[10]
-
Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of the test compound (dissolved in an appropriate vehicle) for 1-2 hours.
-
Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[10]
-
Incubation: Incubate the plates for a specified period (typically 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by the test compound compared to the vehicle-treated, LPS-stimulated control.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory and anti-edema effects of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) and vehicle control
-
Positive control (e.g., Ibuprofen, Celecoxib)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection (typically 30-60 minutes).[3][11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][12]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical comparisons.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logical Comparison of Anti-Inflammatory Mechanisms.
References
- 1. An iminosugar-based heparanase inhibitor this compound (SF4) suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Heparan Sulfate in Inflammation, and the Development of Biomimetics as Anti-Inflammatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iminosugar-Based Heparanase Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the performance and experimental validation of leading iminosugar-based heparanase inhibitors, offering a valuable resource for researchers in oncology, inflammation, and rare diseases.
Heparanase, an endo-β-D-glucuronidase, plays a pivotal role in extracellular matrix (ECM) remodeling by cleaving heparan sulfate chains. Its overexpression is implicated in tumor metastasis, angiogenesis, and inflammation, making it a prime therapeutic target. Iminosugars, sugar analogues with a nitrogen atom replacing the endocyclic oxygen, have emerged as a promising class of heparanase inhibitors due to their structural mimicry of the natural substrate. This guide provides a comparative study of prominent iminosugar-based heparanase inhibitors, supported by quantitative data and detailed experimental protocols to aid in the evaluation and selection of compounds for further investigation.
Performance Comparison of Iminosugar-Based Heparanase Inhibitors
The inhibitory potency of various iminosugar-based compounds against heparanase has been evaluated using a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors. The following table summarizes the reported IC50 values for notable iminosugar and iminosugar-like inhibitors. It is crucial to consider the different assay conditions, as they can significantly influence the observed potency.
| Inhibitor | Type | Target Enzyme Source | Substrate | Assay Type | IC50 (µM) | Reference |
| Heparastatin (SF4) | Iminosugar | Recombinant Human Heparanase (from human melanoma A375M cells) | Not Specified | Not Specified | 1.02 | [1] |
| This compound (SF4) | Iminosugar | Bovine Liver β-D-glucuronidase | Not Specified | Not Specified | 0.065 | [1] |
| Pseudodisaccharide 2 | Cyclophellitol-derived | Human Platelet Lysate (Endogenous Heparanase) | Activity-Based Probe | cABPP | ~0.53 | [2] |
| Pseudodisaccharide 2 | Cyclophellitol-derived | Recombinant Heparanase | Fondaparinux | Colorimetric | ~0.46 | [2] |
| Pseudodisaccharide 3 | Cyclophellitol-derived | Human Platelet Lysate (Endogenous Heparanase) | Activity-Based Probe | cABPP | ~0.06 | [2] |
| Pseudodisaccharide 3 | Cyclophellitol-derived | Recombinant Heparanase | Fondaparinux | Colorimetric | ~0.51 | [2] |
| OGT 2115 | Small Molecule | Not Specified | Fondaparinux | Colorimetric | ~0.95 | [2] |
| Inhibitor #98 | Small Molecule | Not Specified | Fondaparinux | Colorimetric | ~0.80 | [2] |
Note: The inhibitory activities are highly dependent on the assay methodology and substrate used. Direct comparison of IC50 values should be made with caution.
Mechanism of Action: Iminosugars as Transition State Analogues
Iminosugars typically function as competitive inhibitors of glycosidases, including heparanase. Their protonated nitrogen atom at physiological pH mimics the positively charged oxonium ion-like transition state of the glycosidic bond cleavage. This structural and electronic similarity allows them to bind tightly to the enzyme's active site, preventing the natural heparan sulfate substrate from binding and being cleaved. The diagram below illustrates this proposed mechanism.
Caption: Iminosugars mimic the transition state of heparan sulfate cleavage, competitively inhibiting heparanase.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of inhibitor performance, detailed experimental protocols are essential. Below are methodologies for two common types of heparanase inhibition assays.
In Vitro Enzymatic Assay using a Fluorogenic Probe (HADP)
This assay quantifies heparanase activity by measuring the fluorescence generated upon cleavage of a specific probe.
Materials:
-
Recombinant human heparanase
-
Heparanase Activity Detecting Probe (HADP)
-
Assay Buffer: 40 mM Sodium Acetate (NaOAc), pH 5.0
-
Iminosugar inhibitors of varying concentrations
-
384-well black microplate
-
Plate reader with fluorescence detection (λex = 365 nm, λem = 455 nm)
Procedure:
-
Prepare serial dilutions of the iminosugar inhibitors in the assay buffer.
-
In an Eppendorf tube, add 40 µL of assay buffer.
-
Add 5 µL of heparanase solution (e.g., 0.005 µg/µL).
-
Add 5 µL of the inhibitor solution at various concentrations (or assay buffer for the control).
-
Incubate the mixture at 37°C for 1 hour to allow the inhibitor to bind to the enzyme.
-
Add 5 µL of the HADP probe (50 µM) to initiate the reaction.
-
Transfer the reaction mixture to a 384-well black microplate.
-
Incubate the plate at 37°C for 4 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Plot the relative fluorescence intensity against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
Cell-Based Extracellular Matrix (ECM) Degradation Assay
This assay assesses the ability of an inhibitor to prevent heparanase-mediated degradation of a physiologically relevant substrate.
Materials:
-
Bovine corneal endothelial cells (or other suitable cell line for ECM production)
-
Culture medium containing 35S-sulfate
-
Recombinant human heparanase
-
Iminosugar inhibitors
-
Lysis buffer
-
Sepharose CL-6B column for gel filtration chromatography
-
Scintillation counter
Procedure:
-
Culture bovine corneal endothelial cells in the presence of 35S-sulfate to produce a radiolabeled subendothelial ECM.
-
Prepare the ECM-coated plates by removing the cells with a lysis buffer and washing extensively.
-
Prepare a reaction mixture containing recombinant heparanase and the iminosugar inhibitor at various concentrations in a suitable buffer.
-
Add the reaction mixture to the 35S-labeled ECM-coated plates.
-
Incubate at 37°C for a designated time (e.g., 4 hours) to allow for ECM degradation.
-
Collect the incubation medium containing the released 35S-labeled heparan sulfate fragments.
-
Analyze the size of the released fragments by gel filtration chromatography on a Sepharose CL-6B column.
-
Quantify the amount of radioactivity in the fractions corresponding to degraded heparan sulfate using a scintillation counter.
-
Determine the percentage of inhibition by comparing the amount of degraded fragments in the presence of the inhibitor to the control (no inhibitor).[2][4]
Caption: A typical workflow for the identification and validation of novel heparanase inhibitors.
Conclusion
Iminosugar-based compounds represent a promising avenue for the development of potent and selective heparanase inhibitors. This guide provides a comparative overview of key inhibitors, their mechanisms of action, and detailed experimental protocols to facilitate further research and development in this field. The presented data and methodologies offer a solid foundation for the identification and characterization of novel therapeutic agents targeting heparanase-driven pathologies. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for their translation into clinical applications.
References
- 1. Heparanase Inhibitor | this compound (SF4) Hydrochloride | フナコシ [funakoshi.co.jp]
- 2. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An iminosugar-based heparanase inhibitor this compound (SF4) suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Heparastatin: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the therapeutic index of a novel compound is paramount. This guide provides a comparative assessment of Heparastatin (SF4), a small molecule inhibitor of heparanase, against other heparanase inhibitors that have progressed to clinical evaluation. Due to the limited availability of direct therapeutic index data for this compound, this comparison relies on available preclinical efficacy and clinical safety information to provide a qualitative to semi-quantitative analysis.
Executive Summary
This compound is a promising preclinical heparanase inhibitor. However, a comprehensive quantitative assessment of its therapeutic index is not publicly available. This guide synthesizes the existing data for this compound and compares it with more clinically advanced heparanase inhibitors: Roneparstat, Muparfostat, Necuparanib, and Pixatimod. While a direct numerical comparison of therapeutic indices is not possible, the available data suggests that compounds like Roneparstat and Pixatimod have demonstrated favorable safety profiles in early clinical trials, setting a benchmark for the development of new heparanase inhibitors like this compound.
Introduction to Heparanase Inhibition
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2] Upregulation of heparanase is implicated in cancer progression, metastasis, and inflammation, making it an attractive therapeutic target.[1][2][3] this compound (SF4) is a small molecule that inhibits the enzymatic activity of heparanase.[4][5] This guide aims to contextualize the potential therapeutic window of this compound by comparing it with other investigational heparanase inhibitors.
Comparative Analysis of Heparanase Inhibitors
A direct comparison of the therapeutic index, calculated as the ratio of the toxic dose (TD50 or LD50) to the effective dose (ED50), is hampered by the lack of publicly available preclinical toxicology and comprehensive efficacy data for this compound. The following tables summarize the available in vitro efficacy, and qualitative preclinical and clinical data for this compound and its alternatives.
Table 1: In Vitro Efficacy of Heparanase Inhibitors
| Compound | Target | IC50 | Reference |
| This compound (SF4) | Heparanase | Data not available | - |
| Roneparstat (SST0001) | Heparanase | Sub-nanomolar | [6] |
| Muparfostat (PI-88) | Heparanase | 0.98 µM | [6] |
| Necuparanib (M-402) | Heparanase | 5 µg/mL | [6] |
| Pixatimod (PG545) | Heparanase | Ki of 6.1 x 10⁻⁹ M | [7] |
Table 2: Preclinical and Clinical Data for Heparanase Inhibitors
| Compound | Preclinical Efficacy | Preclinical Toxicity (MTD/LD50) | Clinical Safety Profile (Phase I) |
| This compound (SF4) | Suppresses infiltration of neutrophils and monocytes in a mouse dorsal air pouch inflammation model.[8] | Data not available | Not clinically tested |
| Roneparstat (SST0001) | Marked inhibition of tumor growth in Ewing's sarcoma and multiple myeloma mouse models.[9] | No adverse side effects observed in mice at doses as high as 120 mg/kg/day.[10] | Excellent safety profile; well-tolerated. Doses of 300-400 mg/day suitable for further development.[5][11] |
| Muparfostat (PI-88) | Anti-metastatic activity in breast carcinoma and pancreatic cancer animal models.[6] | Data not available | Phase III trial terminated due to interim analysis.[6] |
| Necuparanib (M-402) | Anti-metastatic activity on breast carcinoma and pancreatic cancer in animal models.[6] | Data not available | Acceptable tolerability. Phase II trial terminated due to insufficient efficacy.[12][13] |
| Pixatimod (PG545) | Potent activity in approximately 30 xenograft and 20 syngeneic mouse cancer models.[7] | Data not available | Well-tolerated as a monotherapy. Maximum tolerated dose (MTD) of 100 mg.[14] |
Experimental Protocols
A comprehensive assessment of the therapeutic index requires standardized preclinical studies. The following outlines the general methodologies for key experiments.
In Vitro Heparanase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a heparanase inhibitor is a colorimetric assay using a substrate like fondaparinux.
Protocol:
-
Recombinant human heparanase is incubated with varying concentrations of the inhibitor.
-
The substrate, fondaparinux, is added to the mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at an optimal temperature and pH.
-
The reaction is stopped, and the amount of cleaved substrate is quantified using a colorimetric reagent that reacts with the product.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Preclinical In Vivo Efficacy Studies in Cancer Models
Xenograft tumor models in immunocompromised mice are frequently used to assess the anti-tumor efficacy of heparanase inhibitors.
Protocol:
-
Human cancer cells overexpressing heparanase are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The investigational drug (e.g., this compound) is administered at various doses and schedules.
-
Tumor volume is measured regularly throughout the study.
-
The effective dose (e.g., ED50, the dose causing 50% tumor growth inhibition) is determined by analyzing the dose-response relationship.
Preclinical Acute Toxicity Studies (LD50 Determination)
The median lethal dose (LD50) is a measure of acute toxicity. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these studies.
Protocol (based on OECD Guideline 423 - Acute Toxic Class Method): [3]
-
A stepwise procedure is used with a small number of animals (typically rodents) per step.[3]
-
A single oral dose of the test substance is administered to a group of animals.[3]
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]
-
Based on the outcome (mortality or no mortality), the dose for the next step is adjusted up or down.[3]
-
The LD50 is estimated based on the dose levels at which mortality occurs.[4]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Heparanase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the therapeutic index of a heparanase inhibitor.
Conclusion and Future Directions
While this compound shows promise as a heparanase inhibitor, a definitive assessment of its therapeutic index is not yet possible due to the absence of comprehensive preclinical toxicology and efficacy data. The comparison with other heparanase inhibitors that have entered clinical trials highlights the importance of establishing a wide therapeutic window for successful drug development. Future preclinical studies on this compound should focus on determining its LD50 and ED50 in relevant animal models to enable a quantitative calculation of its therapeutic index. This will be a critical step in evaluating its potential as a clinical candidate.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An iminosugar-based heparanase inhibitor this compound (SF4) suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Heparastatin Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of Heparastatin (also known as SF4), a potent heparanase inhibitor, across various human cancer cell lines. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating novel cancer therapeutics and the role of heparanase in tumor progression.
Introduction to this compound
This compound is a small molecule inhibitor of heparanase, the sole endo-β-D-glucuronidase in mammals capable of cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). Upregulation of heparanase is strongly associated with increased tumor growth, metastasis, and angiogenesis in a variety of cancers. By inhibiting heparanase, this compound interferes with the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and the release of pro-tumorigenic growth factors sequestered within the ECM. This mechanism of action makes this compound a promising candidate for anti-cancer therapy.
Comparative Analysis of this compound Activity
While extensive research has established this compound as a potent heparanase inhibitor, a comprehensive cross-validation of its cytotoxic and anti-proliferative effects across a wide range of cancer cell lines is still an area of active investigation. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound for heparanase activity. It is important to note that direct comparative data for cytotoxicity (e.g., IC50 for cell viability) across multiple cancer cell lines in a single study is limited in the currently available literature. The provided data focuses on its direct enzymatic inhibition.
Table 1: Inhibitory Activity of this compound (SF4) against Heparanase
| Cell Line/Enzyme Source | Assay Type | IC50 (µM) | Reference |
| Recombinant Human Heparanase (from A375M human melanoma cells) | Enzymatic Assay | 1.02 | [1] |
| Bovine Liver β-D-glucuronidase | Enzymatic Assay | 0.065 | [1] |
Note: The data in this table reflects the direct inhibitory effect of this compound on enzyme activity, which is a key indicator of its mechanism of action. Further studies are required to establish a comprehensive profile of its anti-proliferative and cytotoxic effects across a diverse panel of cancer cell lines.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound's activity, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (SF4)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Heparanase Activity Assay
This assay measures the enzymatic activity of heparanase and its inhibition by compounds like this compound. One common method involves the use of a sulfate-labeled extracellular matrix (ECM).
Materials:
-
Source of heparanase (e.g., cell lysates from cancer cells overexpressing heparanase)
-
Sulfate-labeled extracellular matrix (ECM) coated plates
-
This compound (SF4)
-
Assay buffer (e.g., 20 mM phosphate-citrate buffer, pH 5.4, containing 1 mM CaCl2 and 1 mM NaCl)
-
Scintillation counter
Procedure:
-
Preparation of Heparanase: Prepare cell lysates containing active heparanase.
-
Inhibition Reaction: In a microcentrifuge tube, pre-incubate the heparanase-containing lysate with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Enzymatic Reaction: Add the pre-incubated mixture to the wells of the sulfate-labeled ECM plate. Incubate for a defined period (e.g., 4-24 hours) at 37°C to allow for heparanase-mediated degradation of the ECM.
-
Collection of Fragments: After incubation, collect the supernatant from each well, which contains the radiolabeled heparan sulfate fragments released by heparanase activity.
-
Quantification: Measure the radioactivity of the collected supernatant using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the heparanase activity. Calculate the percentage of inhibition for each this compound concentration compared to the untreated control. The IC50 value can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by heparanase and a typical experimental workflow for cross-validating this compound's activity.
References
Evaluating the Antimetastatic Potential of Heparanase Inhibitors Versus Other Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The development of therapeutic agents that can specifically target the metastatic cascade is a critical goal in oncology research. This guide provides a detailed comparison of the antimetastatic potential of heparanase inhibitors, a promising class of therapeutic agents, with other established and experimental antimetastatic drugs. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Introduction to Heparanase and Its Role in Metastasis
Heparanase is an endo-β-D-glucuronidase that plays a pivotal role in cancer progression and metastasis.[1] It is the only known mammalian enzyme capable of cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs), which are integral components of the extracellular matrix (ECM) and cell surfaces.[1] In normal tissues, heparanase expression is low. However, it is significantly upregulated in a wide variety of cancers, and its expression level often correlates with increased tumor size, angiogenesis, metastasis, and poor prognosis.[2]
The pro-metastatic functions of heparanase are multifaceted:
-
ECM Degradation: By degrading heparan sulfate, heparanase breaks down the structural integrity of the ECM and basement membranes, physical barriers that cancer cells must overcome to invade surrounding tissues and intravasate into blood vessels.[1]
-
Release of Pro-angiogenic and Pro-metastatic Factors: The ECM serves as a reservoir for numerous growth factors and cytokines, such as vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and hepatocyte growth factor (HGF), which are sequestered by heparan sulfate chains. Heparanase-mediated cleavage of HS releases these factors, promoting angiogenesis, tumor growth, and cell migration.[1][3]
-
Modulation of Cell Signaling: Heparanase can directly influence intracellular signaling pathways, such as the ERK and Akt pathways, to promote a more aggressive tumor phenotype.[1]
-
Enhanced Syndecan-1 Shedding: Heparanase activity leads to increased shedding of syndecan-1, a cell surface HSPG. Shed syndecan-1 can then act as a pro-tumorigenic factor in the tumor microenvironment.[4]
Given its central role in metastasis, heparanase has emerged as a compelling therapeutic target for the development of novel anti-cancer drugs.
Comparative Analysis of Antimetastatic Agents
This section provides a comparative overview of three classes of antimetastatic agents: heparanase inhibitors, heparin and its derivatives, and a matrix metalloproteinase (MMP) inhibitor.
Heparanase Inhibitors
Several heparanase inhibitors, often heparin mimetics, have been developed and evaluated in preclinical and clinical studies. These agents are designed to competitively inhibit the enzymatic activity of heparanase.
-
Roneparstat (SST0001): A 100% N-acetylated and glycol-split heparin with potent heparanase inhibitory activity and significantly reduced anticoagulant effects.[4] In preclinical multiple myeloma models, Roneparstat has been shown to inhibit tumor growth and angiogenesis by disrupting the heparanase/syndecan-1 axis and downregulating HGF, VEGF, and MMP-9.[3]
-
Muparfostat (PI-88): A mixture of highly sulfated mannose oligosaccharides that inhibits heparanase and also interferes with the activity of angiogenic growth factors like VEGF and FGF.[5][6] Preclinical studies have demonstrated its ability to block angiogenesis, metastasis, and tumor growth.[7]
-
Pixatimod (PG545): A synthetic, fully sulfated oligosaccharide that is a potent competitive inhibitor of heparanase.[8] It has shown broad anti-tumor, anti-angiogenic, and anti-metastatic activity in a range of animal models.[8]
Heparin and Low-Molecular-Weight Heparin (LMWH)
Heparin and its low-molecular-weight derivatives are widely used anticoagulants that have also been observed to possess antimetastatic properties.[9][10] Their mechanisms of antimetastatic action are broader than just heparanase inhibition and include:
-
Inhibition of P- and L-selectins: These cell adhesion molecules are involved in the interaction between tumor cells and platelets/endothelial cells, a crucial step in metastasis.[11]
-
Inhibition of Angiogenesis: Heparin can sequester angiogenic growth factors, similar to heparanase inhibitors.[10][12]
-
Modulation of the CXCL12-CXCR4 axis: This chemokine signaling pathway is critical for tumor cell migration and invasion.[13]
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases that, like heparanase, are capable of degrading ECM components. Their overexpression is associated with tumor invasion and metastasis.
-
Marimastat: A broad-spectrum, orally bioavailable MMP inhibitor.[2][14] It functions by chelating the zinc ion at the active site of MMPs, thereby preventing the degradation of the ECM.[2] Preclinical studies showed a reduction in the number and size of metastatic foci.[14]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of the discussed antimetastatic agents from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Agent | Target(s) | IC50 | Cancer Cell Line | Assay | Reference |
| Marimastat | MMP-9 | 3 nM | - | Enzyme Inhibition Assay | [15] |
| MMP-1 | 5 nM | - | Enzyme Inhibition Assay | [15] | |
| MMP-2 | 6 nM | - | Enzyme Inhibition Assay | [15] | |
| MMP-14 | 9 nM | - | Enzyme Inhibition Assay | [15] | |
| MMP-7 | 13 nM | - | Enzyme Inhibition Assay | [15] |
Note: Specific IC50 values for heparanase inhibitors against the heparanase enzyme are often proprietary or not consistently reported in publicly available literature.
Table 2: In Vivo Antimetastatic Efficacy in Preclinical Models
| Agent | Animal Model | Cancer Type | Dose & Regimen | Reduction in Metastasis | Reference |
| Roneparstat | Mouse | Multiple Myeloma | Not specified | Significant decrease in tumor burden | |
| Tinzaparin (LMWH) | Mouse | Melanoma (B16) | Single s.c. dose before cell inoculation | 89% reduction in lung metastases | [11] |
| Mouse | Melanoma (B16) | Daily s.c. dose for 14 days | 96% reduction in lung metastases | [11] | |
| Enoxaparin (LMWH) | Mouse | Melanoma (B16) | 10 mg/kg s.c. daily for 14 days | 70% reduction in lung tumor formation | [16] |
| Non-anticoagulant LMWH | Mouse | Melanoma (B16) | 10 mg/kg s.c. daily for 14 days | 70% reduction in lung tumor formation | [16] |
| Heparins (UFH & LMWH) | Mouse | Melanoma (HT168-M1) | 20-200 IU/kg | Significant inhibition of lung colony formation | [9] |
| Marimastat | Mouse | Lung and Breast Cancer | Not specified | Reduction in number and size of metastatic foci | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate antimetastatic potential.
In Vitro Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with Matrigel, a reconstituted basement membrane. The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate through the pores to the lower side of the membrane, where they can be stained and quantified.
Protocol:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of 8.0 µm pore size Transwell inserts.
-
Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Culture cancer cells to sub-confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 2.5 - 5 x 10^4 cells/100 µL.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. The test agent (e.g., heparanase inhibitor) can be added to the cell suspension.
-
-
Invasion:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification:
-
Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde or 70% ethanol.
-
Stain the cells with 0.1% crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several microscopic fields for each insert. The results are often expressed as a percentage of invasion compared to a control group.
-
In Vivo Mouse Model of Experimental Metastasis
This model evaluates the later stages of metastasis, particularly the ability of cancer cells to survive in circulation, extravasate, and form secondary tumors in a distant organ.
Principle: Cancer cells, often luciferase-labeled for in vivo imaging, are injected directly into the bloodstream of immunocompromised mice. The formation of metastatic tumors, typically in the lungs, is monitored over time.
Protocol:
-
Cell Preparation:
-
Culture a metastatic cancer cell line (e.g., 4T1 mouse breast cancer cells or MDA-MB-231 human breast cancer cells) to sub-confluency.
-
Harvest the cells, wash them with sterile PBS, and resuspend them in PBS at a concentration of 1 x 10^6 cells/100 µL.
-
-
Tumor Cell Injection:
-
Anesthetize 6-8 week old female BALB/c or NOD-SCID mice.
-
Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
-
Treatment:
-
Administer the test agent (e.g., heparanase inhibitor) according to the desired schedule (e.g., daily intraperitoneal or subcutaneous injections) starting before or after tumor cell injection. A control group receives a vehicle control.
-
-
Monitoring Metastasis:
-
If using luciferase-labeled cells, perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor the growth of metastatic tumors.
-
Monitor the body weight and general health of the mice regularly.
-
-
Endpoint Analysis:
-
After a predetermined period (e.g., 2-4 weeks), or when humane endpoints are reached, euthanize the mice.
-
Harvest the lungs and other organs of interest.
-
Count the number of visible metastatic nodules on the organ surface.
-
Fix the tissues in formalin for histological analysis (e.g., H&E staining) to confirm the presence of micrometastases.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in metastasis and the experimental procedures to study them can aid in understanding. The following diagrams are generated using the DOT language.
Caption: Signaling pathway of heparanase in promoting metastasis and its inhibition.
Caption: Workflow for the in vitro Matrigel invasion assay.
Caption: Workflow for the in vivo experimental metastasis model.
Conclusion
The inhibition of heparanase presents a compelling strategy for the development of antimetastatic therapies. Heparanase inhibitors such as Roneparstat, Muparfostat, and Pixatimod have demonstrated promising preclinical activity by targeting a key driver of ECM degradation and the release of pro-tumorigenic factors. In comparison, agents like heparin and LMWH offer a multi-targeted antimetastatic approach, albeit with potential anticoagulant side effects, which non-anticoagulant derivatives aim to mitigate. MMP inhibitors like Marimastat also target ECM degradation, but clinical development has faced challenges.
The choice of an antimetastatic agent for further development and clinical application will depend on a variety of factors, including its specific mechanism of action, efficacy in relevant cancer models, safety profile, and potential for combination with other cancer therapies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to advance the field of antimetastatic drug development.
References
- 1. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Muparfostat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PI-88 and Related Heparan Sulfate Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heparanase Inhibition by Pixatimod (PG545): Basic Aspects and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective antimetastatic effect of heparins in preclinical human melanoma models is based on inhibition of migration and microvascular arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifaceted role of heparin in oncology: from anticoagulation to anticancer mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antineoplastic effect of low-molecular-weight heparins – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anti-cancer properties of heparin and its derivatives: a review and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Anti-metastatic effect of a non-anticoagulant low-molecular-weight heparin versus the standar d low-molecular-weight heparin, enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]
Heparanase Inhibition: A Head-to-Head Comparison of Heparin-Based Inhibitors and Small Molecules
For researchers, scientists, and drug development professionals, understanding the landscape of heparanase inhibitors is critical for advancing therapeutic strategies in oncology and inflammatory diseases. This guide provides a detailed, data-driven comparison of two major classes of heparanase inhibitors: heparin-based compounds, exemplified by Heparastatin analogues like Roneparstat, and novel small molecule inhibitors.
Heparanase is an endo-β-D-glucuronidase that plays a pivotal role in remodeling the extracellular matrix (ECM) by cleaving heparan sulfate chains.[1] This enzymatic activity releases a plethora of growth factors and cytokines, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are crucial for tumor growth, angiogenesis, and metastasis.[1][2] Consequently, inhibiting heparanase has emerged as a promising therapeutic strategy. This comparison guide will delve into the mechanisms, efficacy, and experimental validation of two distinct approaches to heparanase inhibition.
Mechanism of Action: A Tale of Two Strategies
Heparin-based inhibitors, often referred to as heparan sulfate mimetics, are structurally similar to the natural substrate of heparanase. These large, polysulfated molecules act as competitive inhibitors, binding to the active site of the enzyme and preventing it from cleaving heparan sulfate chains in the ECM.[3] Roneparstat (SST0001), a chemically modified heparin, is a prime example of this class, exhibiting potent heparanase inhibition with minimal anticoagulant activity.[3]
In contrast, small molecule inhibitors employ a variety of mechanisms. Some are designed to directly interact with key catalytic residues in the heparanase active site, such as Glu225 and Glu343.[4] Others may bind to allosteric sites, inducing conformational changes that inactivate the enzyme. The diversity of chemical scaffolds among small molecule inhibitors allows for a broader exploration of inhibitory mechanisms and potentially more drug-like properties.[4]
Quantitative Comparison of Inhibitory Potency
The efficacy of heparanase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for representative heparin-based and small molecule inhibitors.
Table 1: Heparin-Based Heparanase Inhibitors
| Compound | Chemical Class | IC50 | Source |
| Roneparstat (SST0001) | Modified Heparin | ~3 nM | [5] |
| Muparfostat (PI-88) | Sulfated Oligosaccharide | Not explicitly found |
Table 2: Small Molecule Heparanase Inhibitors
| Compound | Chemical Class | IC50 | Source |
| Compound 63 | Terephthalamide derivative | 0.12 µM | [4] |
| Compound 61 | Isophthalamide derivative | 0.32 µM | [4] |
| OGT 2492 | Benzoxazole derivative | 3.0 µM | [1] |
| Compound 7 | Isoindole-5-carboxylic acid | 8 µM | [4] |
The data clearly indicates that heparin-based inhibitors like Roneparstat can achieve significantly higher potency, with IC50 values in the low nanomolar range, compared to the currently reported small molecule inhibitors, which typically exhibit potencies in the sub-micromolar to micromolar range.
In Vivo Efficacy: A Glimpse into Preclinical Models
While in vitro potency is a critical measure, in vivo efficacy provides a more comprehensive understanding of a compound's therapeutic potential. A study comparing a mechanism-based small molecule inhibitor (a cyclophellitol derivative) to Roneparstat in a B16 murine melanoma metastasis model demonstrated that both compounds significantly reduced the formation of metastatic lung tumors.[6] This suggests that despite differences in their in vitro potency, potent small molecule inhibitors can achieve comparable in vivo efficacy to best-in-class heparin-based inhibitors.
Muparfostat (PI-88) has also been evaluated in clinical trials. A phase III trial in patients with hepatitis virus-related hepatocellular carcinoma (HCC) after resection showed that while the primary endpoint was not met for the overall population, a subgroup of patients with microvascular invasion showed a significant prolongation of disease-free survival.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are essential.
Heparanase Activity Assay (ELISA-based)
This assay quantifies heparanase activity by measuring the degradation of a biotinylated heparan sulfate substrate.
Materials:
-
96-well plate coated with biotinylated heparan sulfate
-
Recombinant human heparanase
-
Test inhibitors (this compound/small molecules)
-
Reaction buffer
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the test inhibitors.
-
Enzyme Reaction:
-
Add reaction buffer to each well of the coated plate.
-
Add the test inhibitors at various concentrations to the respective wells.
-
Add a fixed concentration of recombinant heparanase to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow for the enzymatic reaction.
-
-
Detection:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove degraded heparan sulfate fragments.
-
Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate to each well and incubate in the dark until color develops.
-
Add stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The absorbance is inversely proportional to heparanase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a process that is often dependent on heparanase activity.[8][9]
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
Matrigel basement membrane matrix
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Test inhibitors
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cancer cells in serum-free medium containing the test inhibitors at various concentrations.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium (containing serum) to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invading cells for each treatment condition.
-
Compare the number of invading cells in the inhibitor-treated groups to the untreated control to determine the extent of invasion inhibition.
-
Signaling Pathways and Visualizations
Heparanase activity directly impacts key signaling pathways that drive cancer progression. The cleavage of heparan sulfate releases growth factors like VEGF and FGF, which then bind to their respective receptors on the cell surface, activating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[1][10] This leads to increased cell proliferation, survival, and angiogenesis.
Conclusion
Both heparin-based inhibitors and small molecule inhibitors represent viable strategies for targeting heparanase. Heparin-based compounds like Roneparstat have demonstrated exceptional potency in vitro. However, the development of orally bioavailable small molecule inhibitors with favorable pharmacokinetic profiles remains a highly attractive goal.[4] While direct head-to-head clinical comparisons are lacking, preclinical data suggests that highly potent small molecule inhibitors can achieve comparable in vivo efficacy to heparin mimetics. The choice between these two classes of inhibitors will likely depend on the specific therapeutic context, including the desired route of administration, potential off-target effects, and the specific characteristics of the disease being treated. Continued research into novel small molecule scaffolds and further preclinical and clinical evaluation of both inhibitor classes will be crucial for realizing the full therapeutic potential of heparanase inhibition.
References
- 1. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heparanase induces vascular endothelial growth factor expression: correlation with p38 phosphorylation levels and Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. grtc.ucsd.edu [grtc.ucsd.edu]
- 7. before2025.medigen.com.tw [before2025.medigen.com.tw]
- 8. Pre-clinical and clinical significance of heparanase in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. ahajournals.org [ahajournals.org]
Safety Operating Guide
Personal protective equipment for handling Heparastatin
Essential Safety and Handling Guide for Heparastatin
Disclaimer: "this compound" is a fictional substance. The following guide provides essential safety and logistical information for handling potent, hazardous chemical compounds, such as cytotoxic agents or high-potency active pharmaceutical ingredients (APIs), in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling it.[1][2][3] This guide offers procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.
This guide provides a framework for the safe handling of a potent, non-volatile, water-soluble, powdered research compound, hereafter referred to as this compound. Due to its nature as a potent compound, stringent safety protocols are necessary to minimize exposure and ensure the safety of laboratory personnel.[4][5]
Personal Protective Equipment (PPE)
The correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous chemicals.[6][7] A risk assessment should be conducted for each specific operation to determine the necessary PPE.[2][8][9] The minimum required PPE for handling potent compounds like this compound is outlined below.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Recommended for weighing and handling the powdered form to prevent inhalation.[10] |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[6][7] |
| Body Protection | Lab Coat or Disposable Gown | A dedicated lab coat is essential. For procedures with a higher risk of contamination, a disposable gown provides greater protection.[6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles when there is a significant splash risk.[6][7] |
| Foot Protection | Closed-toe shoes and Shoe Covers | Closed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be considered when working with larger quantities of the compound.[6] |
Operational Plan: From Receipt to Experiment
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Receiving and Unpacking
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Don a lab coat and a single pair of nitrile gloves before opening the shipping container.
-
If the primary container is intact, transfer it to a designated storage area for potent compounds.
-
If any damage is observed, treat it as a spill and follow the spill management protocol.
2. Weighing and Reconstitution (to be performed in a chemical fume hood or ventilated balance enclosure)
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Line the work surface with absorbent, plastic-backed paper.[6] Prepare all necessary equipment, including vials, solvent, and pipettes.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use gentle movements to avoid creating airborne dust.
-
Solubilization: Transfer the weighed powder to a suitable container. Slowly add the solvent to the powder to avoid splashing. Cap the container and mix gently until the compound is fully dissolved.
3. Experimental Use
-
When using solutions of this compound, always wear the minimum required PPE.
-
Conduct all procedures that could generate aerosols within a chemical fume hood.
-
Clearly label all solutions containing this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[11][12] Proper segregation and labeling of waste are critical for safety and regulatory compliance.[13]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes unused this compound powder, contaminated weigh boats, and absorbent paper. The container should be clearly labeled as "Hazardous Waste" with the chemical name.[11] |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes stock solutions and experimental waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name and concentration.[11] |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles, syringes, and contaminated glass Pasteur pipettes. The container should be labeled as "Hazardous Sharps Waste."[14] |
| Contaminated Consumables | Labeled, sealed plastic bag or container | Includes used gloves, disposable gowns, and pipette tips. This waste should be placed in a designated "Hazardous Waste" container.[11] |
Emergency Procedures
Spill Management In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.[15][16]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the immediate area.
-
Don PPE: Before cleaning the spill, don the appropriate PPE, including a respirator.
-
Containment: For liquid spills, use an appropriate absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent paper to avoid creating dust.
-
Cleanup: Working from the outside in, carefully clean the spill area.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[12]
-
Decontamination: Thoroughly decontaminate the area after the spill has been cleaned.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[17]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[17]
Visual Protocols
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the experimental workflow and the hierarchy of safety controls.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. acs.org [acs.org]
- 4. witpress.com [witpress.com]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. intersolia.com [intersolia.com]
- 9. safetyculture.com [safetyculture.com]
- 10. england.nhs.uk [england.nhs.uk]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 16. hse.gov.uk [hse.gov.uk]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
